BP Fluor 405 Cadaverine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21N2O11S3-3 |
|---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
8-[2-(5-aminopentylamino)-2-oxoethoxy]pyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C23H24N2O11S3/c24-8-2-1-3-9-25-21(26)12-36-17-10-18(37(27,28)29)14-6-7-16-20(39(33,34)35)11-19(38(30,31)32)15-5-4-13(17)22(14)23(15)16/h4-7,10-11H,1-3,8-9,12,24H2,(H,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35)/p-3 |
InChI Key |
GBTHJHTXRZVZBS-UHFFFAOYSA-K |
Origin of Product |
United States |
Foundational & Exploratory
BP Fluor 405 Cadaverine: A Technical Guide to Transglutaminase-Mediated Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principle of action, experimental protocols, and technical data for BP Fluor 405 Cadaverine (B124047), a versatile tool for the fluorescent labeling of proteins and other biomolecules. Its primary application lies in its utility as a substrate for transglutaminase enzymes, enabling precise, enzyme-mediated conjugation.
Core Principle of Action: Enzymatic Incorporation by Transglutaminase
The fundamental mechanism behind the utility of BP Fluor 405 Cadaverine lies in its function as a specific amine donor substrate for transglutaminase (TGase) enzymes (EC 2.3.2.13). Transglutaminases catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein or peptide and a primary amine.
In this reaction, the primary amine of the cadaverine moiety of this compound acts as the acyl acceptor. The transglutaminase facilitates the acyl transfer reaction, resulting in the covalent attachment of the BP Fluor 405 fluorophore to the target protein via a durable amide linkage. This enzymatic approach offers a high degree of specificity for glutamine residues, providing a more controlled labeling strategy compared to conventional amine-reactive chemical conjugations that target lysine (B10760008) residues.
Quantitative Data
The spectral properties of the BP Fluor 405 fluorophore are critical for its application in fluorescence-based assays. The following table summarizes the key quantitative data for BP Fluor 405 and provides kinetic parameters for a related fluorescent cadaverine derivative with transglutaminase, which can serve as a useful reference.
| Parameter | Value | Reference |
| BP Fluor 405 Spectral Properties | ||
| Excitation Maximum (λex) | ~402 nm | [1][2] |
| Emission Maximum (λem) | ~424 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹ | [1][2] |
| Transglutaminase Kinetics (with Dansylcadaverine) | ||
| Michaelis Constant (Km) | ~14 µM | [3][4] |
Note: The kinetic parameters provided are for dansylcadaverine (B154855) with guinea pig liver transglutaminase and should be considered as an approximation for this compound. Actual kinetic values may vary depending on the specific transglutaminase, substrate protein, and reaction conditions.
Mandatory Visualizations
Signaling Pathway: Transglutaminase-Mediated Labeling
References
An In-depth Technical Guide to Labeling with BP Fluor 405 Cadaverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and technical data associated with BP Fluor 405 Cadaverine (B124047), a versatile blue-fluorescent probe. It is designed to equip researchers with the necessary information to effectively utilize this reagent for the precise labeling of biomolecules.
Introduction to BP Fluor 405 Cadaverine
This compound is a highly water-soluble, blue-fluorescent dye that is a valuable tool in various biological applications, including flow cytometry and super-resolution microscopy.[1][2][3] Its core structure features the BP Fluor 405 fluorophore linked to a cadaverine moiety, which provides a primary amine functional group. This primary amine is the key to its reactivity, allowing for the covalent labeling of target molecules through two primary mechanisms: enzymatic labeling via transglutaminase and chemical labeling via carbodiimide (B86325) chemistry. The fluorescence of BP Fluor 405 conjugates is stable over a broad pH range, from 4 to 10.[4]
Core Labeling Mechanisms
This compound offers two distinct and powerful strategies for the covalent labeling of biomolecules. The choice of method depends on the target molecule, the desired site of labeling, and the experimental context.
Enzymatic Labeling: Transglutaminase-Mediated Conjugation
Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a protein-bound glutamine residue and a primary amine.[5][6] The primary amine on the cadaverine portion of BP Fluor 405 serves as an excellent substrate for this reaction, enabling the site-specific labeling of proteins and peptides that contain accessible glutamine residues. This enzymatic approach offers high specificity, as the labeling is directed by the enzyme to its recognition sites. For proteins that do not naturally contain accessible glutamine residues, genetic engineering can be used to introduce "Q-tags," short peptide sequences that are efficiently recognized and modified by transglutaminase.[6]
Chemical Labeling: EDC/NHS-Mediated Amide Bond Formation
This compound can also be used to label molecules containing carboxyl groups through a chemical conjugation strategy employing a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1][7] This method involves two main steps. First, EDC activates the carboxyl groups on the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. The inclusion of NHS or sulfo-NHS in the reaction stabilizes the active intermediate by converting it to an NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines.[8] This approach is particularly useful for labeling proteins at aspartic and glutamic acid residues, as well as for modifying other carboxyl-containing biomolecules.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | 399 nm | [9] |
| Emission Maximum (λem) | 422 nm | [9] |
| Molar Extinction Coefficient (ε) | 29,000 cm⁻¹M⁻¹ at 399 nm | [9] |
| Molecular Weight | 597.6 g/mol | [9] |
| Solubility | Water, DMSO, DMF | [9] |
| Transglutaminase Labeling Efficiency | ~70-80% (with similar probes) | [5][6] |
Experimental Protocols
The following are detailed protocols for the two primary labeling methods. Optimization may be required depending on the specific protein or molecule of interest.
Protocol for Transglutaminase-Mediated Protein Labeling
This protocol is adapted from established methods for labeling proteins with amine-containing fluorescent probes using transglutaminase.
Materials:
-
Protein of interest (with accessible glutamine residues or a Q-tag)
-
This compound
-
Microbial Transglutaminase (MTG) or Guinea Pig Liver Transglutaminase (gpTGase)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ (if using a calcium-dependent TGase)
-
Quenching Solution (optional): 50 mM EDTA
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 10-50 µM.
-
Reagent Preparation: Prepare a stock solution of this compound in water, DMSO, or DMF.
-
Labeling Reaction:
-
To the protein solution, add this compound to a final concentration of 1 mM.
-
Initiate the reaction by adding transglutaminase to a final concentration of 0.05-0.5 units/mL.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.
-
-
Quenching (Optional): Stop the reaction by adding the Quenching Solution if a calcium-dependent TGase is used.
-
Purification: Remove unreacted this compound and the transglutaminase enzyme from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Analysis: Analyze the labeled protein using SDS-PAGE and fluorescence imaging to confirm successful conjugation. The degree of labeling can be determined spectrophotometrically.
Protocol for EDC/NHS-Mediated Chemical Labeling
This protocol provides a general framework for labeling carboxyl groups on a biomolecule with this compound.
Materials:
-
Biomolecule with accessible carboxyl groups
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 1X PBS (phosphate-buffered saline), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., desalting spin column)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation:
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.
-
Add EDC and sulfo-NHS to the biomolecule solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS over the biomolecule.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and sulfo-NHS and to adjust the pH for the coupling step, pass the activated biomolecule solution through a desalting spin column equilibrated with the Coupling Buffer.
-
Coupling Reaction:
-
Immediately add a 10- to 50-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated biomolecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.
-
Purification: Purify the labeled biomolecule from excess reagents using a desalting spin column or dialysis.
-
Analysis: Confirm labeling and determine the degree of substitution using UV-Vis spectrophotometry and/or SDS-PAGE with fluorescence detection.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for protein labeling and purification.
Comparison of Labeling Methods
| Feature | Transglutaminase-Mediated Labeling | EDC/NHS-Mediated Labeling |
| Specificity | High, site-specific at accessible glutamine residues or Q-tags. | Less specific, targets all accessible carboxyl groups (Asp, Glu, C-terminus). |
| Reaction Conditions | Mild, near-physiological pH. | Requires pH shift from acidic (activation) to neutral/basic (coupling). |
| Reagents | Requires a specific enzyme (transglutaminase). | Uses common chemical reagents (EDC, NHS). |
| Protein Modification | Minimal, as labeling is at specific sites. | Can lead to random labeling and potential protein cross-linking if not optimized. |
| Substrate Scope | Primarily proteins and peptides. | Broad, any molecule with a carboxyl group. |
| Key Advantage | Precise control over the labeling site. | Versatility for labeling various types of molecules. |
Applications in Research
This compound is particularly well-suited for advanced imaging techniques due to its spectral properties in the blue region of the spectrum. Its utility in super-resolution microscopy , such as Stochastic Optical Reconstruction Microscopy (STORM) , allows for the visualization of cellular structures with nanoscale resolution.[1][2][3][10] The ability to specifically label proteins of interest, either enzymatically or chemically, enables the detailed study of their localization, dynamics, and interactions within complex biological systems. Furthermore, its water solubility and the stability of its conjugates make it an excellent choice for flow cytometry and other fluorescence-based assays.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive enzyme (TGase method). Inactive EDC/NHS (chemical method). Inaccessible target residues. Incorrect buffer pH. | Use fresh, active enzyme. Prepare EDC/NHS solutions immediately before use and protect from moisture. Ensure the target protein has accessible glutamine or carboxyl groups. Verify and optimize the pH for each reaction step. |
| Protein Precipitation | High concentration of EDC. Protein instability in the reaction buffer. | Reduce the molar excess of EDC. Perform a buffer exchange to ensure protein stability. |
| Non-specific Labeling | Insufficient quenching. Inadequate purification. | Ensure complete quenching of the reaction. Optimize the purification method to effectively remove all unreacted dye. |
| High Background Fluorescence | Incomplete removal of free dye. | Use a desalting or size-exclusion column with the appropriate molecular weight cutoff. Perform thorough dialysis. |
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 5. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. tebubio.com [tebubio.com]
A Technical Guide to Blue Fluorescent Dyes for Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular and molecular biology, the ability to visualize specific structures and processes is paramount. Fluorescence microscopy, a cornerstone of modern life sciences research, relies on the use of fluorophores to illuminate the unseen. Among the spectrum of available dyes, blue fluorescent dyes play a critical role, often serving as a foundational color in multicolor imaging experiments and as a reliable stain for nuclear counterstaining. This in-depth technical guide provides a comprehensive overview of the core blue fluorescent dyes, their quantitative properties, detailed experimental protocols, and their application in visualizing key signaling pathways.
Core Properties of Blue Fluorescent Dyes
The selection of an appropriate fluorescent dye is critical for the success of any microscopy experiment. Key parameters to consider include the dye's excitation and emission spectra, brightness, and photostability. Brightness is a function of both the molar extinction coefficient (a measure of how well the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
Below is a comparative summary of the key quantitative data for commonly used blue fluorescent dyes.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| DAPI | 359 | 457 | 27,000 | ~0.92 (bound to DNA)[1] | 24,840 |
| Hoechst 33342 | 350 | 461 | Not readily available | Not readily available | Not readily available |
| Alexa Fluor 350 | 346 | 442 | 19,000 | 0.24[2] | 4,560 |
| Pacific Blue | 401 | 452 | 46,000[3] | 0.78[3] | 35,880 |
| Brilliant Violet 421™ | 405 | 421 | 2,500,000[4] | 0.65[4] | 1,625,000 |
| CF®350 | 347 | 448 | 18,000[5] | Not explicitly stated, but comparable in brightness to Alexa Fluor® 350 | ~4,560 (estimated) |
Note: Relative brightness is a calculated value to provide a general comparison and can be influenced by experimental conditions.
Key Blue Fluorescent Dyes: A Closer Look
DAPI (4',6-diamidino-2-phenylindole)
DAPI is a popular nuclear and chromosome counterstain that emits a strong blue fluorescence upon binding to the minor groove of A-T rich regions of DNA.[6] Its fluorescence intensity increases significantly upon binding to double-stranded DNA.[7] While it can enter live cells, it does so less efficiently than Hoechst dyes and is therefore more commonly used for fixed-cell staining.[1]
Hoechst Dyes (e.g., Hoechst 33342 and Hoechst 33258)
Similar to DAPI, Hoechst dyes are cell-permeant nuclear stains that bind to the minor groove of DNA, with a preference for A-T rich regions. A key advantage of Hoechst 33342 is its ability to efficiently stain the nuclei of living cells. These dyes are widely used for visualizing nuclei, studying cell cycle, and identifying apoptotic cells with condensed chromatin.
Alexa Fluor® 350
Alexa Fluor® 350 is a blue-fluorescent dye that is a sulfonated coumarin (B35378) derivative.[8] This sulfonation enhances its water solubility and makes it a reliable choice for labeling proteins and other biomolecules.[8] It is known for its photostability and is often used in multicolor imaging experiments due to its spectral separation from green fluorophores.[2]
Pacific Blue™
Pacific Blue™ is a bright, photostable, and pH-insensitive blue fluorescent dye.[9] It is optimally excited by a violet laser (around 405 nm) and is a popular choice for flow cytometry and fluorescence microscopy.[3]
Brilliant Violet 421™
Brilliant Violet 421™ (BV421) is a polymer-based dye that is exceptionally bright, making it ideal for detecting low-abundance targets.[4][10] It is excited by the violet laser and exhibits high photostability.[4] Due to its polymer nature, when used in multicolor panels with other polymer-based dyes, the use of a special staining buffer is recommended to minimize non-specific interactions.[11]
CF®350
CF®350 is a blue fluorescent dye that is spectrally similar to Alexa Fluor® 350 and AMCA.[5][12] It is promoted as being more water-soluble, more photostable, and more fluorescent on protein conjugates than AMCA.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining high-quality and reproducible microscopy data. Below are detailed methodologies for key experiments using blue fluorescent dyes.
Protocol 1: Nuclear Staining of Fixed Adherent Cells with DAPI
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Mounting medium with antifade reagent
Procedure:
-
Grow cells on sterile glass coverslips in a culture dish to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[13] This step is essential for allowing DAPI to access the nucleus.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a working solution of DAPI by diluting the stock solution in PBS to a final concentration of 0.1-1 µg/mL.[13] A common starting concentration is 300 nM.[14]
-
Incubate the cells with the DAPI working solution for 5-10 minutes at room temperature, protected from light.[13]
-
Wash the cells two to three times with PBS to remove unbound dye.
-
Mount the coverslip onto a microscope slide using a drop of mounting medium with an antifade reagent.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Image the stained cells using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
Protocol 2: Live-Cell Nuclear Staining with Hoechst 33342
Materials:
-
Complete cell culture medium
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Grow cells in a suitable imaging dish or chamber slide.
-
Prepare a working solution of Hoechst 33342 by diluting the stock solution in complete culture medium to a final concentration of 0.1-10 µg/mL.[15] A typical starting concentration is 1 µg/mL.[2]
-
Aspirate the existing culture medium from the cells and replace it with the Hoechst-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes, protected from light.[15]
-
(Optional) For cleaner images, the staining medium can be removed and replaced with fresh, pre-warmed culture medium or PBS/HBSS before imaging.
-
Image the live cells using a fluorescence microscope equipped with a DAPI or Hoechst filter set and environmental control (temperature, CO₂, and humidity).
Protocol 3: Indirect Immunofluorescence with a Blue Fluorescent Dye-Conjugated Secondary Antibody
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)
-
Primary antibody (specific to the target protein)
-
Blue fluorescent dye-conjugated secondary antibody (e.g., Alexa Fluor 350, Pacific Blue, Brilliant Violet 421, or CF350 conjugated anti-IgG)
-
DAPI or Hoechst solution (for nuclear counterstaining)
-
Mounting medium with antifade reagent
Procedure:
-
Perform cell fixation and permeabilization as described in Protocol 1 (steps 1-6).
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100).
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the blue fluorescent dye-conjugated secondary antibody to its recommended concentration in Antibody Dilution Buffer. Protect the solution from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst as described in Protocol 1 (steps 7-9).
-
Mount the coverslip and image the cells using the appropriate filter sets for the chosen blue fluorescent dye and the counterstain.
Visualizing Signaling Pathways
Blue fluorescent dyes are instrumental in visualizing complex cellular signaling pathways. They can be used to label specific proteins within a pathway or to provide a nuclear counterstain for localizing other fluorescently tagged components. Below are diagrams of key signaling pathways that can be investigated using fluorescence microscopy, rendered using the DOT language for Graphviz.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14][16] Dysregulation of this pathway is often implicated in cancer.[14] Fluorescence microscopy can be used to visualize the translocation of key pathway components, such as ERK, from the cytoplasm to the nucleus upon pathway activation.
Caption: The MAPK/ERK signaling cascade initiated by growth factor binding.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and development. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[17][18] Blue fluorescent dyes like DAPI or Hoechst are commonly used to visualize the characteristic nuclear condensation and fragmentation that occur during apoptosis.
Caption: The extrinsic and intrinsic pathways of apoptosis.
Calcium Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes. Intracellular calcium levels are tightly regulated, and transient increases in cytoplasmic calcium can be visualized using fluorescent calcium indicators. While many calcium indicators fluoresce in the green to red range, they are often used in conjunction with blue fluorescent nuclear stains for cellular localization.
Caption: A typical calcium signaling pathway involving G-protein coupled receptors.
Conclusion
Blue fluorescent dyes are indispensable tools in modern microscopy, providing the means to visualize cellular structures and dynamic processes with high contrast and specificity. Understanding their quantitative properties, from spectral characteristics to brightness, is essential for selecting the optimal dye for a given application. Furthermore, adherence to detailed and optimized experimental protocols is paramount for generating reliable and reproducible data. The ability to visualize key signaling pathways, such as those involved in cell proliferation, death, and communication, continues to drive significant advances in our understanding of biology and the development of new therapeutic strategies. This guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to effectively harness the power of blue fluorescent dyes in their microscopy endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. biotium.com [biotium.com]
- 4. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Calcium imaging - Wikipedia [en.wikipedia.org]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brilliant Violet™ 421 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. ibidi.com [ibidi.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 18. Live Cell Calcium Indicators [sigmaaldrich.cn]
BP Fluor 405 Cadaverine basic properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, characteristics, and applications of BP Fluor 405 Cadaverine (B124047). This blue-fluorescent dye is a valuable tool for a range of biomedical research applications, from protein labeling to cellular imaging.
Core Properties and Characteristics
BP Fluor 405 Cadaverine is a carbonyl-reactive building block that enables the fluorescent labeling of molecules containing carboxylic acid groups. It is a water-soluble dye, making it suitable for use in aqueous biological buffers.[1][2] Its fluorescence is pH-insensitive between pH 4 and 10, ensuring stable signal in a variety of experimental conditions.[3]
The spectral properties of this compound are well-suited for modern fluorescence microscopy and flow cytometry. Its excitation maximum is ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2] It is spectrally similar to other common blue-fluorescent dyes such as Alexa Fluor® 405 and DyLight® 405.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Chemical Formula | C23H21N2O11S3 | [1][2] |
| Molecular Weight | 597.6 g/mol | [1][2] |
| CAS Number | 757156-70-0 | [1][2] |
| Excitation Maximum | 399 nm | [1][2] |
| Emission Maximum | 422 nm | [1][2] |
| Extinction Coefficient | 29,000 cm⁻¹M⁻¹ | [1][2] |
| Solubility | Water, DMSO, DMF | [1][2] |
| Storage Conditions | -20°C | [1][2] |
Key Applications and Experimental Protocols
This compound has two primary applications: the fluorescent labeling of molecules containing carboxylic acids and the fixation and labeling of cells.
Fluorescent Labeling of Carboxylic Acids
This compound is used to fluorescently label proteins, peptides, and other molecules that contain carboxylic acid groups (e.g., aspartic acid, glutamic acid, or the C-terminus). This reaction is mediated by a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), which activates the carboxyl group to form a reactive intermediate that then couples with the primary amine of the cadaverine dye, forming a stable amide bond.[4][5]
This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.5-6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)
-
Reaction buffer (e.g., 50 mM MES, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of extraneous amines and carboxyls.
-
Prepare Reagent Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare a 10 mg/mL solution of EDC in reaction buffer immediately before use.
-
(Optional) Prepare a 10 mg/mL solution of NHS or Sulfo-NHS in reaction buffer.
-
-
Activate Carboxyl Groups:
-
Add EDC solution to the protein solution. A 2-10 fold molar excess of EDC over the protein is a good starting point.
-
(Optional) Add NHS or Sulfo-NHS solution at a similar molar excess to EDC.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Labeling Reaction:
-
Add the this compound solution to the activated protein solution. A 10-20 fold molar excess of the dye over the protein is recommended.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add the quenching solution to stop the reaction and incubate for 15-60 minutes.
-
Purification: Remove excess dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
Cell Fixation and Labeling
This compound can be used for the simultaneous fixation and fluorescent labeling of cells. This is achieved by using an aldehyde-based fixative, such as formaldehyde (B43269) or glutaraldehyde.[1][2] These fixatives crosslink intracellular proteins, preserving cellular morphology. The primary amine of this compound can react with the aldehyde groups of the fixative that are bound to cellular components, resulting in the covalent attachment of the fluorescent dye to the fixed structures.
This protocol provides a general method for fixing and labeling cells in culture.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
This compound solution (0.1-1 mM in PBS)
-
Quenching solution (e.g., 0.1 M glycine (B1666218) or sodium borohydride (B1222165) in PBS)
-
Mounting medium
Procedure:
-
Wash Cells: Gently wash the cells with PBS to remove culture medium.
-
Fixation and Labeling:
-
Prepare a fresh solution of the fixative containing this compound.
-
Incubate the cells in this solution for 15-30 minutes at room temperature.
-
-
Wash: Wash the cells three times with PBS to remove excess fixative and dye.
-
Quench: Incubate the cells in the quenching solution for 10 minutes to reduce autofluorescence from unreacted aldehyde groups.
-
Final Wash: Wash the cells three times with PBS.
-
Mount: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Signaling Pathways and Logical Relationships
The primary utility of this compound lies in its chemical reactivity, which allows for the covalent labeling of target molecules. The logical relationship for its application in protein labeling is a two-step process involving the activation of a carboxyl group followed by nucleophilic attack by the amine of the cadaverine.
Conclusion
This compound is a versatile and robust fluorescent probe for the labeling of carboxylic acids and for use in cell fixation protocols. Its favorable spectral properties and water solubility make it a valuable tool for a wide range of applications in cell biology, biochemistry, and drug development. The provided protocols offer a starting point for the successful implementation of this dye in your research endeavors.
References
- 1. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 3. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 4. biotium.com [biotium.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
A Technical Guide to Carbonyl-Reactive Fluorescent Dyes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of carbonyl-reactive fluorescent dyes, essential tools for the detection and quantification of carbonylated biomolecules. Carbonylation, an irreversible post-translational modification, serves as a key biomarker for oxidative stress, which is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[1][2][3] This guide details the core principles of carbonyl-reactive dyes, their chemical mechanisms, and practical applications, offering researchers the knowledge to effectively integrate these powerful probes into their experimental workflows.
Introduction to Carbonyl-Reactive Fluorescent Dyes
Carbonyl-reactive fluorescent dyes are specifically designed to covalently bind to aldehyde and ketone groups present on biomolecules such as proteins, lipids, and carbohydrates.[4] These carbonyl groups are often introduced as a result of oxidative damage by reactive oxygen species (ROS).[4] The covalent attachment of a bright and photostable fluorophore enables the sensitive and specific detection of these modifications.
The primary reactive moieties employed in these dyes are hydrazides and aminooxy (hydroxylamine) groups.[5]
-
Hydrazides react with carbonyls to form hydrazone linkages.
-
Aminooxy compounds react with carbonyls to form oxime linkages, which are generally more stable than hydrazone bonds.[5]
The choice between a hydrazide and an aminooxy-functionalized dye often depends on the required stability of the conjugate for downstream applications.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the nitrogen atom in the hydrazide or aminooxy group on the electrophilic carbonyl carbon. This is followed by a dehydration step to form a stable C=N double bond (a hydrazone or an oxime).
Caption: General reaction mechanism of carbonyl-reactive fluorescent dyes.
Quantitative Data of Commercially Available Dyes
For researchers to select the most appropriate dye for their specific instrumentation and experimental needs, a comparison of their photophysical properties is essential. The following tables summarize the key characteristics of a selection of commercially available carbonyl-reactive fluorescent dyes.
Table 1: Fluorescent Properties of Hydrazide Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) |
| CF™ Dyes | CF™350 Hydrazide | 347 | 448 | 18,000 |
| CF™405S Hydrazide | 404 | 431 | 33,000 | |
| CF™488A Hydrazide | 490 | 515 | 70,000 | |
| CF™555 Hydrazide | 555 | 565 | 150,000 | |
| CF™568 Hydrazide | 562 | 583 | 100,000 | |
| CF™594 Hydrazide | 593 | 614 | 115,000 | |
| CF™647 Hydrazide | 650 | 665 | 240,000 | |
| Alexa Fluor™ | Alexa Fluor™ 350 Hydrazide | 346 | 442 | 19,000 |
| Alexa Fluor™ 488 Hydrazide | 495 | 519 | 71,000 | |
| Alexa Fluor™ 555 Hydrazide | 555 | 565 | 150,000 | |
| Alexa Fluor™ 568 Hydrazide | 578 | 603 | 91,300 | |
| Alexa Fluor™ 594 Hydrazide | 590 | 617 | 73,000 | |
| Alexa Fluor™ 647 Hydrazide | 650 | 668 | 239,000 | |
| DyLight™ | DyLight™ 488 Hydrazide | 493 | 518 | 70,000 |
| DyLight™ 550 Hydrazide | 562 | 576 | 150,000 | |
| DyLight™ 594 Hydrazide | 593 | 618 | 80,000 | |
| DyLight™ 650 Hydrazide | 652 | 672 | 250,000 |
Data compiled from manufacturer's specifications and may vary slightly depending on the conjugation partner and solvent.[6][7][8][9]
Table 2: Fluorescent Properties of Aminooxy Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) |
| CF™ Dyes | CF™350 Aminooxy | 347 | 448 | 18,000 |
| CF™405S Aminooxy | 404 | 431 | 33,000 | |
| CF™488A Aminooxy | 490 | 515 | 70,000 | |
| CF™555 Aminooxy | 555 | 565 | 150,000 | |
| CF™568 Aminooxy | 562 | 583 | 100,000 | |
| CF™594 Aminooxy | 593 | 614 | 115,000 | |
| CF™647 Aminooxy | 650 | 665 | 240,000 | |
| Alexa Fluor™ | Alexa Fluor™ 488 Aminooxy | 495 | 519 | 71,000 |
| Alexa Fluor™ 555 Aminooxy | 555 | 565 | 150,000 | |
| Alexa Fluor™ 647 Aminooxy | 650 | 668 | 239,000 |
Data compiled from manufacturer's specifications and may vary slightly depending on the conjugation partner and solvent.[5][10][11]
Signaling Pathways Involving Protein Carbonylation
Protein carbonylation is not merely a marker of cellular damage but can also play a role in modulating signaling pathways.
The NRF2-KEAP1 Antioxidant Response Pathway
Under basal conditions, the transcription factor NRF2 is targeted for degradation by the KEAP1-Cul3-E3 ubiquitin ligase complex.[12][13][14] Oxidative or electrophilic stress can lead to the modification of cysteine residues on KEAP1, including through carbonylation.[15] This modification disrupts the interaction between KEAP1 and NRF2, leading to the stabilization and nuclear translocation of NRF2.[12][15] In the nucleus, NRF2 activates the transcription of a battery of antioxidant and cytoprotective genes.[13]
Caption: Oxidative stress-induced activation of the NRF2-KEAP1 pathway.
Endothelin-1 (B181129) Signaling
The vasoactive peptide endothelin-1 (ET-1) can induce the production of ROS, leading to protein carbonylation in vascular smooth muscle cells.[16][17][18][19] This carbonylation can target specific proteins, such as annexin (B1180172) A1, marking them for degradation and thereby influencing cellular processes like proliferation and apoptosis.[16][18]
Caption: ET-1 induced protein carbonylation and its downstream effects.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental systems. Optimization of dye concentration, incubation times, and washing steps is recommended for each new application.
Protocol for Fluorescent Labeling of Carbonylated Proteins in Cell Lysates
Objective: To label and detect carbonylated proteins in a total cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
Carbonyl-reactive fluorescent dye (e.g., a hydrazide or aminooxy derivative) dissolved in DMSO or DMF
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE loading buffer
-
Trichloroacetic acid (TCA) (optional, for protein precipitation)
-
Acetone (B3395972) (optional)
Procedure:
-
Cell Lysis: Lyse cells in an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Labeling Reaction:
-
Dilute the protein sample to a final concentration of 1-5 mg/mL in PBS.
-
Add the fluorescent dye to a final concentration of 1-5 mM. The optimal dye concentration should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Removal of Unreacted Dye:
-
Option A (Precipitation): Precipitate the labeled proteins by adding an equal volume of 20% TCA and incubating on ice for 15 minutes. Centrifuge to pellet the protein, and wash the pellet with ice-cold acetone to remove unreacted dye. Resuspend the protein pellet in a suitable buffer (e.g., SDS-PAGE loading buffer).
-
Option B (Gel Filtration): Use a desalting column to separate the labeled protein from the unreacted dye.
-
-
Analysis: The labeled proteins can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning, or by Western blot using an antibody against the fluorophore.
Caption: Experimental workflow for labeling carbonylated proteins in cell lysates.
Protocol for In Situ Imaging of Protein Carbonylation in Cultured Cells
Objective: To visualize the localization of carbonylated biomolecules in fixed cultured cells.
Materials:
-
Cultured cells on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Carbonyl-reactive fluorescent dye
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat as required to induce oxidative stress. Include an untreated control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Labeling:
-
Wash the cells with PBS.
-
Prepare a solution of the carbonyl-reactive fluorescent dye in PBS (e.g., 10-100 µM).
-
Incubate the cells with the dye solution for 1-2 hours at room temperature, protected from light.
-
-
Washing: Wash the cells extensively with PBS to remove unreacted dye.
-
Counterstaining: Incubate the cells with a nuclear counterstain for 5-10 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Caption: Experimental workflow for in situ imaging of protein carbonylation.
Protocol for Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) for Oxidized Proteins
Objective: To compare the levels of carbonylated proteins between different samples using 2D-DIGE.
Materials:
-
Protein samples
-
2D-DIGE compatible carbonyl-reactive fluorescent dyes (e.g., CyDye DIGE Fluor saturation dyes with a hydrazide reactive group)
-
Reagents and equipment for 2D gel electrophoresis (isoelectric focusing and SDS-PAGE)
-
Fluorescence gel scanner
Procedure:
-
Sample Preparation: Prepare protein extracts from control and treated samples. Quantify the protein concentration.
-
Labeling:
-
Label an equal amount of protein from each sample with a different spectrally distinct fluorescent dye (e.g., Cy3 hydrazide for sample 1, Cy5 hydrazide for sample 2).
-
A pooled internal standard containing equal amounts of all samples can be labeled with a third dye (e.g., Cy2 hydrazide).
-
The labeling reaction is typically performed on ice for 30 minutes in the dark.
-
Quench the reaction according to the manufacturer's instructions.
-
-
Mixing and 2D-PAGE:
-
Combine the labeled samples (and the internal standard if used).
-
Perform isoelectric focusing (first dimension) followed by SDS-PAGE (second dimension).
-
-
Image Acquisition: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for each dye.
-
Image Analysis: Use specialized 2D-DIGE analysis software to overlay the images, normalize the spot intensities to the internal standard, and identify statistically significant differences in protein carbonylation between the samples.
Caption: Experimental workflow for 2D-DIGE analysis of carbonylated proteins.
Conclusion
Carbonyl-reactive fluorescent dyes are indispensable tools for investigating oxidative stress and its downstream consequences in biological systems. By providing a means to specifically label and quantify carbonylated biomolecules, these probes offer valuable insights into disease pathogenesis and can aid in the development of novel therapeutic strategies. The selection of the appropriate dye and the optimization of experimental protocols are critical for obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical workflows to empower researchers in their exploration of the "carbonylome."
References
- 1. Fluorescent advanced glycation end-products (ages) detected by spectro-photofluorimetry, as a screening tool to detect diabetic microvascular complications [scirp.org]
- 2. Development of a specific fluorescent probe to detect advanced glycation end products (AGEs) - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. CF™ 350 aminooxy suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 11. thomassci.com [thomassci.com]
- 12. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Glycosylation of KEAP1 links nutrient sensing to redox stress signaling | The EMBO Journal [link.springer.com]
- 15. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Cell signaling by protein carbonylation and decarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Signaling by Protein Carbonylation and Decarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BP Fluor 405 Cadaverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BP Fluor 405 Cadaverine (B124047), a blue-fluorescent dye primarily utilized for the labeling of molecules containing carboxylic acids or for cell fixation. Its water-solubility and high fluorescence quantum yield make it a valuable tool in various biological and chemical research applications.
Core Properties and Specifications
BP Fluor 405 Cadaverine is a carbonyl-reactive building block that forms a stable amide bond with carboxylic groups in the presence of an activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). It is also employed in cell fixation protocols using formaldehyde (B43269) or glutaraldehyde. The fluorophore is well-suited for multicolor applications due to its excitation spectrum, which is ideal for the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[1] Its fluorescence is pH-insensitive between pH 4 and 10.[2][3]
The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 399 nm | [1] |
| Emission Maximum (λem) | 422 nm | [1] |
| Molar Extinction Coefficient (ε) | 29,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight (MW) | 597.6 g/mol | [1] |
| Chemical Formula | C₂₃H₂₁N₂O₁₁S₃ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Condition | -20°C | [1] |
Experimental Protocols
This protocol outlines a general procedure for conjugating this compound to a protein or other molecule containing accessible carboxylic acid groups. The user should optimize the molar ratios of the reactants for their specific application.
Materials:
-
This compound
-
Protein or molecule with accessible carboxylic acid groups (to be labeled)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increased efficiency)
-
Conjugation Buffer: MES, HEPES, or PBS at a pH range of 4.5-7.2. Avoid amine-containing buffers like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., size-exclusion chromatography) appropriate for the labeled molecule.
Procedure:
-
Preparation of Reactants:
-
Dissolve the protein to be labeled in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Freshly prepare a solution of EDC in the conjugation buffer. If using NHS, prepare a solution of NHS in the same buffer.
-
-
Activation of Carboxylic Acids:
-
To the protein solution, add EDC and NHS (if used). A molar excess of 5-20 fold of EDC and NHS over the protein is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated protein solution. A molar excess of 2-10 fold of the cadaverine derivative over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted EDC and NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column. The first colored fraction will typically be the labeled protein.
-
Alternatively, dialysis or tangential flow filtration can be used for purification.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~399 nm).
-
Visualizations
The following diagram illustrates the key steps in the experimental workflow for labeling a protein with this compound.
This diagram illustrates the chemical logic of the conjugation reaction, where this compound is coupled to a carboxylic acid.
References
BP Fluor 405 Cadaverine: A Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of BP Fluor 405 Cadaverine (B124047), a versatile blue-fluorescent dye. This document details its key spectroscopic properties, outlines experimental protocols for their measurement, and illustrates a common application in protein labeling.
Core Spectroscopic and Photophysical Properties
BP Fluor 405 Cadaverine is a carbonyl-reactive derivative of the bright and photostable BP Fluor 405 dye. As an equivalent to Alexa Fluor 405, it exhibits excellent water solubility and its fluorescence is largely insensitive to pH in the range of 4 to 10.[1][2] Its excitation is optimally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1]
The key quantitative spectral and photophysical parameters for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 399 nm | [3] |
| Emission Maximum (λem) | 422 nm | [3] |
| Molar Extinction Coefficient (ε) | 29,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.60 - 0.70 (estimated) | [4] |
| Fluorescence Lifetime (τ) | ~3.4 ns (estimated) |
Experimental Protocols
Accurate characterization of the spectroscopic properties of fluorescent probes is crucial for their effective application. The following sections provide detailed methodologies for key experiments.
Measurement of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum excitation and emission for this compound.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
This compound
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 422 nm).
-
Scan a range of excitation wavelengths (e.g., 350 nm to 420 nm).
-
Record the fluorescence intensity at each excitation wavelength. The wavelength corresponding to the peak intensity is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (399 nm).
-
Scan a range of emission wavelengths (e.g., 410 nm to 500 nm).
-
Record the fluorescence intensity at each emission wavelength. The wavelength corresponding to the peak intensity is the emission maximum.
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans to visualize the spectra and confirm the maxima.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound
-
Quantum yield standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the this compound and the quantum yield standard in the same solvent. The concentrations should be low enough to ensure a linear relationship between absorbance and concentration (absorbance < 0.1).
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
Measure Fluorescence Spectra:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements of the sample and the standard.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_standard).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²) where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime of this compound.
Materials:
-
TCSPC system, including a pulsed light source (e.g., a picosecond laser diode at ~405 nm), a fast photodetector, and timing electronics.
-
This compound solution.
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).
Procedure:
-
Instrument Setup and IRF Measurement:
-
Set up the TCSPC system with the appropriate excitation source and detector.
-
Measure the instrument response function (IRF) by recording the signal from a scattering solution. The IRF represents the time profile of the excitation pulse as measured by the system.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound solution.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000).
-
-
Data Analysis:
-
Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the resulting decay curve to one or more exponential functions. For a single fluorophore in a homogeneous environment, a single exponential decay is expected: I(t) = I₀ * exp(-t/τ) where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.
-
The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value.
-
Application: Transglutaminase-Catalyzed Protein Labeling
This compound is a valuable tool for labeling proteins that have been engineered to contain a specific recognition sequence for the enzyme transglutaminase. This allows for site-specific covalent attachment of the fluorescent probe.
Caption: Workflow of transglutaminase-catalyzed labeling of a target protein with this compound.
This enzymatic labeling strategy offers high specificity for modifying proteins at glutamine residues within a recognition sequence (Q-tag). The primary amine of the cadaverine moiety on the fluorophore acts as a substrate for the transglutaminase, which catalyzes the formation of a stable isopeptide bond between the glutamine residue and the fluorophore, releasing ammonia as a byproduct. This method is widely used for site-specific labeling of proteins for various downstream applications, including fluorescence microscopy and flow cytometry.
References
Methodological & Application
Application Notes: BP Fluor 405 Cadaverine in Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Cadaverine (B124047) is a highly versatile, blue-fluorescent probe essential for a variety of cell-based assays. This molecule is an amine-reactive dye that can act as a substrate for transglutaminases (TGs) and can be used to label proteins containing accessible carboxylic acid groups (in the presence of an activator).[1][2] Transglutaminases are enzymes that catalyze the formation of isopeptide bonds, playing a critical role in cellular processes such as apoptosis, cell differentiation, and tissue regeneration.[3][4] BP Fluor 405 Cadaverine's ability to be incorporated into proteins by these enzymes makes it a powerful tool for studying these pathways.
Spectrally, BP Fluor 405 is optimally excited by the 407 nm or 408 nm violet laser lines, making it compatible with standard flow cytometry and fluorescence microscopy setups.[1][5] Its fluorescence is pH-insensitive between pH 4 and 10, ensuring stable signal generation in various cellular environments.[2][5]
Key Applications
-
Transglutaminase Activity Assays: this compound serves as a substrate for transglutaminases.[3] Its incorporation into target proteins, such as N,N-dimethylcasein, can be measured to quantify enzyme activity, which is valuable for screening enzyme inhibitors or studying enzyme kinetics.[3][6]
-
Autophagy Detection: Fluorescent cadaverine derivatives are widely used as markers for autophagic vacuoles in live cells.[7] The probe accumulates in these structures, allowing for visualization and quantification of autophagy. However, it is important to note that some studies suggest these probes may not be exclusively specific to macroautophagy, and orthogonal validation with other markers (like LC3) is recommended.[8]
-
Protein and Cellular Labeling: The cadaverine moiety contains a primary amine that can be cross-linked to proteins or other cellular components. It can be used as a polar tracer and is fixable in cells by aldehydes like formaldehyde (B43269) or glutaraldehyde, allowing for subsequent analysis.[1][2]
Data Presentation
Table 1: Spectral and Physical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~399 nm | [1][2] |
| Emission Maximum | ~422 nm | [1][2] |
| Recommended Laser Line | 405 nm / 408 nm | [1][5] |
| Extinction Coefficient | ~29,000 cm⁻¹M⁻¹ | [1][2] |
| Solubility | Water, DMSO, DMF | [1] |
Table 2: Recommended Starting Concentrations for Key Applications
| Application | Recommended Concentration | Incubation Time | Notes |
| Autophagy Detection (Live Cells) | 50 - 100 µM | 30 - 60 minutes | Optimal concentration may vary by cell type.[7] |
| Transglutaminase Activity (In Vitro) | 10 - 50 µM | 30 - 120 minutes | Dependent on enzyme and substrate concentrations.[3] |
Experimental Protocols
Protocol 1: Live-Cell Staining of Autophagic Vacuoles
This protocol provides a method for visualizing autophagy in living cells using this compound.
Materials:
-
This compound
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Balanced salt solution (e.g., HBSS) or phosphate-buffered saline (PBS)
-
Autophagy inducer (e.g., rapamycin) or starvation medium (optional)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging vessel and grow overnight to allow for adherence and recovery.
-
Induction of Autophagy (Optional): To induce autophagy, replace the culture medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or treat with a known autophagy-inducing compound. Incubate for a period determined by your experimental design (e.g., 2-4 hours). Include a non-induced control group.
-
Prepare Staining Solution: Prepare a 50 µM working solution of this compound in the complete culture medium or buffer.
-
Cell Staining: Remove the medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting blue fluorescence (e.g., DAPI filter; Ex/Em ~405/450 nm). Autophagic vacuoles will appear as distinct punctate structures in the cytoplasm.[7]
Caption: Experimental workflow for detecting autophagy with this compound.
Protocol 2: In Vitro Transglutaminase Activity Assay
This protocol outlines a fluorometric assay to measure the activity of transglutaminase by quantifying the incorporation of this compound into a protein substrate.
Materials:
-
This compound
-
Purified transglutaminase (e.g., guinea pig liver TG)[3]
-
Amine-acceptor substrate (e.g., 1 mg/mL N,N-dimethylcasein)[3][6]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂)
-
Enzyme inhibitor for negative control (e.g., cystamine (B1669676) or EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in DMSO. Prepare working solutions of the enzyme, substrate, and dye in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
N,N-dimethylcasein solution
-
This compound solution (final concentration ~15 µM)[3]
-
For negative controls, add an inhibitor like EDTA (to chelate Ca²⁺) or a competitive inhibitor.
-
-
Initiate Reaction: Add the transglutaminase enzyme to the wells to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. The incubation time can be optimized based on enzyme activity.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~400 nm and emission to ~425 nm. The incorporation of the dye into the protein results in a fluorescence shift or intensity change.[6]
-
Data Analysis: Subtract the fluorescence of the negative control (no enzyme or inhibited enzyme) from the experimental wells to determine the net fluorescence, which is proportional to the transglutaminase activity.
Caption: Transglutaminase catalyzes the covalent linking of this compound.
Caption: Data analysis workflow for the in vitro transglutaminase activity assay.
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. Invitrogen Alexa Fluor 405 Cadaverine 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 6. Transglutaminase Assay Kit (" DCC "), fluorescent - Transglutaminase fluorogenic Activity Assay - Assays and Substrates - Products - Zedira GmbH [zedira.com]
- 7. Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying Macroautophagy With Premo Fluorescent Protein–Based Sensors | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BP Fluor 405 Cadaverine Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent labeling of proteins using BP Fluor 405 Cadaverine (B124047). This blue-fluorescent dye can be conjugated to proteins through two primary methods: carbodiimide-mediated coupling to carboxyl groups on aspartic and glutamic acid residues, or enzymatic labeling of glutamine residues using transglutaminase.
I. Introduction
BP Fluor 405 Cadaverine is a versatile, water-soluble, blue-fluorescent dye with an excitation maximum at 399 nm and an emission maximum at 422 nm.[1] Its primary amine group allows for its conjugation to proteins, making it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy.[1][2] This dye is particularly useful in multi-color imaging applications and is compatible with the 407 nm krypton laser or the 408 nm violet laser diode.[1][2] The resulting conjugates are stable and exhibit pH-insensitive fluorescence between pH 4 and 10.[2]
Two distinct strategies for labeling proteins with this compound are detailed below:
-
Method 1: EDC/NHS-Mediated Labeling of Carboxyl Groups. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxyl groups of aspartic and glutamic acid residues on the protein surface, which then react with the primary amine of this compound to form a stable amide bond.[3][4][5]
-
Method 2: Transglutaminase-Mediated Site-Specific Labeling. This enzymatic method allows for the site-specific incorporation of this compound at accessible glutamine residues within a protein or a genetically engineered recognition sequence (Q-tag).[6][7][8]
II. Product Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 597.6 g/mol | [1] |
| Excitation Maximum (λex) | 399 nm | [1] |
| Emission Maximum (λem) | 422 nm | [1] |
| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Reactive Group | Primary Amine (via cadaverine linker) | [1] |
| Storage | -20°C, protected from light | [1] |
III. Experimental Protocols
Method 1: EDC/NHS-Mediated Labeling of Protein Carboxyl Groups
This protocol describes the non-specific labeling of solvent-accessible aspartic and glutamic acid residues on a protein.
A. Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
B. Experimental Workflow
Caption: Workflow for EDC/NHS-mediated protein labeling.
C. Detailed Protocol
-
Protein Preparation:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening.[3]
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of Protein Carboxyl Groups:
-
Add EDC and NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[10]
-
Incubate the reaction for 15 minutes at room temperature with gentle stirring.
-
-
Coupling Reaction:
-
Add the this compound stock solution to the activated protein solution. A 10- to 50-fold molar excess of the dye over the protein is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding an appropriate volume of 1 M PBS, pH 7.5.
-
Incubate the reaction for 2 hours at room temperature, protected from light, with continuous stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for an additional 15-60 minutes at room temperature.[3]
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[3]
-
Collect the protein-containing fractions, which can be identified by their blue fluorescence.
-
D. Optimization and Troubleshooting
| Parameter | Recommendation | Troubleshooting |
| Molar Ratio (Dye:Protein) | Start with a 10-50 fold molar excess. | Low DOL: Increase the molar excess of the dye. Protein Precipitation: Decrease the molar excess of the dye.[9] |
| pH | Activation at pH 6.0, Coupling at pH 7.2-7.5. | Low Labeling Efficiency: Ensure pH is optimal for each step.[4][11] |
| Reaction Time | 15 min activation, 2 hours coupling. | Low DOL: Increase incubation time. |
| Protein Concentration | 1-10 mg/mL. | Low Labeling Efficiency: Increase protein concentration. |
Method 2: Transglutaminase-Mediated Site-Specific Labeling
This protocol is designed for the enzymatic labeling of proteins containing accessible glutamine residues or an engineered glutamine-containing tag (Q-tag).
A. Materials and Reagents
-
Protein of interest (containing a Q-tag or reactive glutamine)
-
This compound
-
Transglutaminase (e.g., microbial transglutaminase)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5 (bacterial TGases are often calcium-independent; for mammalian TGases, include 5-10 mM CaCl₂).[7][12]
-
Quenching Solution: 50 mM EDTA (for calcium-dependent TGases) or heat inactivation.
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
-
Anhydrous Dimethylsulfoxide (DMSO)
B. Experimental Workflow
Caption: Workflow for transglutaminase-mediated protein labeling.
C. Detailed Protocol
-
Reagent Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Reconstitute the transglutaminase according to the manufacturer's instructions.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution, this compound (a 10- to 100-fold molar excess over the protein is a good starting point), and transglutaminase (typically 1-10 units per mg of protein).
-
Incubate the reaction mixture for 1-3 hours at 37°C with gentle agitation.
-
-
Quenching the Reaction:
-
For calcium-dependent transglutaminases, add EDTA to a final concentration of 50 mM.
-
Alternatively, the reaction can be stopped by heating the mixture to 65°C for 10 minutes (ensure this does not denature the protein of interest).
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye, enzyme, and other reaction components using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
D. Optimization and Troubleshooting
| Parameter | Recommendation | Troubleshooting |
| Enzyme Concentration | 1-10 units per mg of protein. | Low Labeling: Increase enzyme concentration or incubation time. |
| Dye Concentration | 10-100 fold molar excess. | Low DOL: Increase dye concentration. |
| Reaction Time & Temperature | 1-3 hours at 37°C. | Low Labeling: Optimize incubation time and temperature for the specific transglutaminase used. |
| Q-tag Accessibility | Ensure the Q-tag is sterically accessible. | No Labeling: Confirm the presence and accessibility of the Q-tag. |
IV. Characterization of Labeled Protein
A. Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[13][14]
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~399 nm for BP Fluor 405, A_max).
-
Calculate the protein concentration using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye. The CF for BP Fluor 405 needs to be determined or obtained from the manufacturer.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
Dye Concentration (M) = A_max / ε_dye
-
ε_dye = 29,000 M⁻¹cm⁻¹ for this compound.[1]
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL is typically between 1 and 5, but this can vary depending on the protein and the application.[1][15] Over-labeling can lead to protein precipitation or altered function.[9]
B. SDS-PAGE Analysis
Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess purity. The labeled protein should exhibit fluorescence when visualized under UV light before Coomassie staining.
V. Signaling Pathway and Logical Relationship Diagrams
Caption: Mechanism of EDC/NHS-mediated protein labeling.
Caption: Mechanism of transglutaminase-mediated protein labeling.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase | PLOS One [journals.plos.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for BP Fluor 405 Cadaverine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Cadaverine is a versatile, blue-fluorescent amine-reactive dye with excitation and emission maxima of approximately 399 nm and 422 nm, respectively, making it ideal for use with the 405 nm violet laser in flow cytometry.[1][2] Its primary amine group allows it to act as a substrate for enzymes like transglutaminases or to react with carbonyl groups, such as those on proteins exposed after fixation with aldehydes. This reactivity forms the basis of its two primary applications in flow cytometry: as a fixable viability dye to discriminate between live and dead cells, and as a probe to detect enzymatic activity, particularly in the study of apoptosis.
When used as a viability dye, this compound, being cell-impermeable, only reacts with surface proteins on live cells, resulting in dim fluorescence. In contrast, cells with compromised membranes (necrotic or late apoptotic cells) allow the dye to enter and covalently bind to abundant intracellular proteins, leading to a significantly brighter signal. This staining is stable and can withstand subsequent fixation and permeabilization steps, making it an excellent choice for multiplexing with intracellular antibody staining.
In the context of apoptosis, this compound serves as a substrate for tissue transglutaminase (TGase), an enzyme activated during the apoptotic process.[3][4][5] TGase catalyzes the formation of an isopeptide bond between a glutamine residue on a protein and the primary amine of this compound, effectively incorporating the fluorescent label into cellular proteins. This allows for the detection and quantification of TGase activity as a hallmark of apoptosis.
Data Presentation
Table 1: this compound Specifications
| Property | Value |
| Excitation Maximum (nm) | ~399[1] |
| Emission Maximum (nm) | ~422[1] |
| Laser Line | 405 nm (Violet) |
| Common Emission Filter | 450/50 nm bandpass |
| Solubility | Water, DMSO, DMF[1] |
| Storage | -20°C[1] |
Table 2: Representative Data for Viability Staining
| Cell Population | Treatment | BP Fluor 405 Fluorescence (Mean Fluorescence Intensity) |
| Live Cells | Untreated | Low (e.g., <1000) |
| Dead Cells | Heat-killed (65°C, 10 min) | High (e.g., >50,000) |
| Apoptotic Cells | Staurosporine (1 µM, 4h) | Intermediate to High |
Table 3: Representative Data for Transglutaminase Activity Assay in Apoptosis
| Cell Population | Treatment | BP Fluor 405 Fluorescence (Mean Fluorescence Intensity) |
| Healthy Cells | Untreated | Low (Basal TGase activity) |
| Apoptotic Cells | Etoposide (50 µM, 24h) | High (Increased TGase activity) |
| Apoptotic Cells + Inhibitor | Etoposide + Cystamine (TGase inhibitor) | Low to Intermediate |
Experimental Protocols
Protocol 1: this compound as a Fixable Viability Dye
This protocol details the use of this compound to discriminate between live and dead cells. The staining is stable and withstands fixation and permeabilization.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cells in single-cell suspension
-
Phosphate-Buffered Saline (PBS), protein-free
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)
-
Fixation/Permeabilization Buffers (if performing intracellular staining)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Note: It is critical to perform the initial dilution in DMSO. Aliquot and store at -20°C, protected from light.
-
-
Cell Preparation:
-
Harvest cells and wash once with protein-free PBS to remove any amines from the culture medium.
-
Resuspend the cell pellet in protein-free PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Note: Staining must be performed in a protein-free buffer to prevent the dye from reacting with proteins in the buffer.
-
-
Dye Titration (Recommended for first-time use):
-
Prepare a 1:1 mixture of live and heat-killed cells (e.g., 65°C for 5-10 minutes).
-
Set up a series of tubes with 1 mL of the cell mixture.
-
Add the this compound stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).
-
The optimal concentration is the one that provides the best separation between live and dead populations.
-
-
Staining:
-
To 1 mL of the prepared cell suspension, add the predetermined optimal amount of this compound stock solution.
-
Vortex gently and immediately.
-
Incubate for 20-30 minutes at room temperature or on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 2-3 mL of Flow Cytometry Staining Buffer. The protein in the buffer will quench any unreacted dye.
-
Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Subsequent Staining (Optional):
-
Proceed with standard protocols for surface and/or intracellular antibody staining. The BP Fluor 405 signal will be preserved after fixation and permeabilization.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer equipped with a 405 nm laser, collecting the emission using a filter appropriate for BP Fluor 405 (e.g., 450/50 nm).
-
Protocol 2: Detection of Transglutaminase Activity in Apoptotic Cells
This protocol uses this compound as a substrate to measure the activity of transglutaminases, which are often upregulated during apoptosis.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Induction of Apoptosis:
-
Culture cells to the desired density.
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for an appropriate duration. Include an untreated control.
-
-
Labeling with this compound:
-
Based on previous studies with similar reagents, add this compound directly to the culture medium at a final concentration of approximately 0.5 mM.[3]
-
Note: This concentration should be optimized for your cell type and experimental conditions.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells) and wash once with PBS.
-
Fix the cells with a fixation buffer for 15 minutes at room temperature.
-
-
Permeabilization and Washing:
-
Wash the cells once with PBS.
-
Permeabilize the cells with a permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS to remove any unincorporated dye.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in PBS or Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer using a 405 nm laser and an appropriate emission filter (e.g., 450/50 nm). An increase in fluorescence intensity in the treated cells compared to the control indicates increased transglutaminase activity.
-
Visualizations
Caption: Workflow for using this compound as a fixable viability dye.
Caption: Signaling pathway for detecting transglutaminase activity in apoptosis.
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 3. The use of Fluoresceincadaverine for detecting amine acceptor protein substrates accessible to active transglutaminase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BP Fluor 405 Cadaverine in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BP Fluor 405 Cadaverine (B124047) for super-resolution microscopy, with a focus on Stochastic Optical Reconstruction Microscopy (STORM). Detailed protocols for sample preparation, labeling, and imaging are provided to enable researchers to achieve high-quality, sub-diffraction-limit imaging of cellular structures.
Introduction to BP Fluor 405 Cadaverine
This compound is a blue-fluorescent dye featuring a reactive primary amine. This amine group allows for its covalent conjugation to target molecules through various labeling strategies. Its spectral properties are ideally suited for the 407 nm or 408 nm laser lines commonly used in fluorescence microscopy.[1][2] In the context of super-resolution microscopy, BP Fluor 405 is frequently employed as an "activator" or "photoswitching" dye in STORM, often in conjunction with a "reporter" dye.[3][4] The cadaverine linker provides a versatile handle for enzymatic or chemical conjugation to proteins and other biomolecules.
Data Presentation: Quantitative Properties
The successful application of a fluorophore in super-resolution microscopy is highly dependent on its photophysical properties. Below is a summary of the key quantitative data for this compound and its spectral equivalent, Alexa Fluor 405, which is critical for STORM imaging.
Table 1: Spectral and Physical Properties of this compound [1]
| Property | Value |
| Excitation Maximum (nm) | 399 |
| Emission Maximum (nm) | 422 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 29,000 |
| Molecular Weight ( g/mol ) | 597.6 |
| Solubility | Water, DMSO, DMF |
Table 2: Photophysical Properties and Performance in STORM (based on Alexa Fluor 405 as an equivalent)
| Parameter | Typical Value/Characteristic | Significance in STORM |
| Role in STORM | Activator Dye | Upon illumination with its excitation wavelength (e.g., 405 nm), it facilitates the transition of a nearby reporter dye (e.g., Alexa Fluor 647) from a dark state to a fluorescent state.[3] |
| Photoswitching | Reversible | Can be repeatedly cycled between a fluorescent and a dark state, which is essential for the stochastic activation of single molecules. |
| pH Sensitivity | Insensitive from pH 4 to 10 | Ensures stable fluorescence in a wide range of biological buffers and cellular environments.[2] |
Experimental Protocols
Protocol 1: Transglutaminase-Mediated Labeling of Cell Surface Proteins
This protocol describes the site-specific labeling of a target protein containing a glutamine (Q-tag) substrate for a transglutaminase (TGase) enzyme with this compound.
Materials:
-
Cells expressing the Q-tagged protein of interest
-
This compound
-
Microbial Transglutaminase (mTG)
-
Labeling Buffer (e.g., PBS, pH 7.4, containing 10 mM CaCl₂)
-
Quenching Buffer (e.g., PBS containing 10 mM glycine)
-
Wash Buffer (e.g., PBS)
Procedure:
-
Cell Culture: Culture cells expressing the Q-tagged protein on glass-bottom dishes suitable for microscopy.
-
Preparation of Labeling Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare a working solution of this compound (e.g., 100 µM) and mTG (e.g., 0.5 units/mL) in pre-warmed Labeling Buffer.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed Wash Buffer.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Quenching and Washing:
-
Remove the labeling solution and wash the cells once with Quenching Buffer to stop the reaction.
-
Wash the cells three times with Wash Buffer to remove unbound dye and enzyme.
-
-
Fixation (for STORM):
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Sample Storage: The labeled and fixed cells are now ready for immunostaining with a reporter dye (if applicable) and STORM imaging. Store the sample in PBS at 4°C, protected from light.
Protocol 2: Sample Preparation for Two-Color STORM Imaging
This protocol details the preparation of fixed and permeabilized cells for two-color STORM imaging, using BP Fluor 405 as the activator dye in conjunction with a reporter dye (e.g., Alexa Fluor 647) conjugated to a secondary antibody.
Materials:
-
Labeled cells on glass-bottom dishes (from Protocol 3.1 or other methods)
-
Fixation Buffer: 4% PFA and 0.1% glutaraldehyde (B144438) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA in PBS
-
Primary Antibody against the target of interest
-
Secondary Antibody conjugated to a reporter dye (e.g., Alexa Fluor 647)
-
STORM Imaging Buffer (see recipe below)
Procedure:
-
Fixation:
-
Fix cells with Fixation Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the reporter dye-conjugated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash thoroughly with PBS.
-
-
Post-Fixation (optional but recommended):
-
Fix again with 4% PFA in PBS for 5 minutes to crosslink the antibodies.
-
Wash three times with PBS.
-
-
Preparation for Imaging:
-
Replace the PBS with freshly prepared STORM Imaging Buffer just before imaging.
-
STORM Imaging Buffer Recipe (GLOX-based):
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX Solution: Dissolve 14 mg of glucose oxidase in 200 µL of Buffer A. Add 50 µL of a 17 mg/mL catalase solution in Buffer A. Centrifuge and use the supernatant.
-
Final Imaging Buffer (prepare fresh): To 690 µL of Buffer B, add 7 µL of GLOX solution and 7 µL of 2-mercaptoethanol.
Visualization of Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Transglutaminase-mediated labeling workflow.
Caption: STORM sample preparation workflow.
Concluding Remarks
This compound is a valuable tool for super-resolution microscopy, particularly for STORM applications. Its chemical properties allow for versatile and specific labeling of biological targets. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively employ this fluorophore to visualize cellular structures at the nanoscale, advancing our understanding of complex biological processes. For optimal results, it is recommended to empirically determine the ideal labeling concentrations and imaging conditions for each specific experimental system.
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 3. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
Application Notes: BP Fluor 405 Cadaverine for Cell Fixation and Staining
Introduction
BP Fluor 405 Cadaverine (B124047) is a highly effective fluorescent probe for labeling cellular components. This water-soluble, blue-fluorescent dye is particularly useful in multicolor imaging applications, including flow cytometry and super-resolution microscopy.[1] Its primary amine group allows it to act as a substrate for transglutaminases and to be incorporated into proteins.[2][3][4] Additionally, its cadaverine moiety facilitates its use as a marker for autophagic vacuoles.[5][6][7] A key feature of BP Fluor 405 Cadaverine is its ability to be covalently cross-linked to cellular components by aldehyde-based fixatives, such as formaldehyde (B43269) and glutaraldehyde, ensuring the fluorescent signal is retained after cell fixation.[1][8][9]
Mechanism of Action
This compound labels cellular structures through two primary mechanisms. Firstly, as a primary amine, it can be incorporated into proteins by the action of transglutaminases, which catalyze the formation of an isopeptide bond between a glutamine residue of a protein and the primary amine of the cadaverine. Secondly, it is a marker for autophagic vacuoles.[5][6] Upon fixation with aldehyde-based fixatives, the dye covalently binds to intracellular and extracellular amines, preserving the staining pattern.[8]
Quantitative Data
A summary of the key spectral properties of this compound is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum | 399 nm | [1] |
| Emission Maximum | 422 nm | [1] |
| Recommended Laser Line | 407 nm or 408 nm | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Experimental Protocols
Protocol 1: General Cell Staining and Fixation
This protocol provides a general procedure for staining and fixing adherent cells with this compound. Optimization of dye concentration and incubation times may be required for different cell types and experimental conditions.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 3.7% formaldehyde in PBS)
-
Cell culture medium
-
Cells grown on coverslips or in imaging-compatible plates
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on sterile coverslips or in an appropriate imaging vessel.
-
Staining: a. Remove the cell culture medium. b. Wash the cells gently with pre-warmed PBS. c. Prepare the staining solution by diluting this compound in PBS or serum-free medium to the desired concentration. A starting concentration of 0.05 mM to 0.1 mM can be used as a guideline based on protocols for similar cadaverine derivatives.[5] d. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with PBS to remove any unbound dye.
-
Fixation: a. Add 3.7% formaldehyde in PBS to the cells.[10] b. Incubate for 15 minutes at room temperature, protected from light.[10]
-
Final Washes and Mounting: a. Remove the fixation solution. b. Wash the cells two to three times with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: a. Image the cells using a fluorescence microscope with appropriate filters for the BP Fluor 405 dye (Excitation/Emission ~399/422 nm).[1]
Protocol 2: Labeling of Autophagic Vacuoles
This protocol is specifically for the labeling of autophagic vacuoles using this compound, based on the established use of monodansylcadaverine (MDC).[5][6][7]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (full nutrient and starvation medium, e.g., Earle's Balanced Salt Solution - EBSS)
-
Cells grown on coverslips or in imaging-compatible plates
Procedure:
-
Induction of Autophagy (Optional): To induce autophagy, replace the complete culture medium with starvation medium and incubate the cells for 1-2 hours at 37°C. A control group with complete medium should be run in parallel.
-
Staining: a. Prepare a 0.05 mM solution of this compound in PBS or culture medium.[7] b. Remove the medium from the cells and add the this compound staining solution. c. Incubate for 10-15 minutes at 37°C, protected from light.
-
Washing and Observation: a. Remove the staining solution and wash the cells four times with PBS. b. Immediately observe the cells under a fluorescence microscope. For live-cell imaging, use an appropriate live-cell imaging buffer.
-
Fixation (Optional): a. If fixation is required, follow the fixation steps outlined in Protocol 1 after the washing steps.
Visualizations
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. A fluorescent substrate of transglutaminase for detection and characterization of glutamine acceptor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of Fluoresceincadaverine for detecting amine acceptor protein substrates accessible to active transglutaminase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying transglutaminase substrate glutaminyls using dansylcadaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays to assess autophagy induction and fusion of autophagic vacuoles with a degradative compartment, using monodansylcadaverine (MDC) and DQ-BSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Polar Tracers—Section 14.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Modifying Carboxylic Acids with BP Fluor 405 Cadaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Cadaverine is a versatile, blue-fluorescent dye designed for the covalent labeling of carboxylic acids. This carbonyl-reactive probe contains a primary amine group that, in the presence of a carbodiimide (B86325) activator, readily forms a stable amide bond with carboxyl groups present on proteins, peptides, and other biomolecules.[1][2] This method is particularly valuable for labeling aspartic and glutamic acid residues in proteins, offering an alternative to the more common amine-reactive labeling strategies that target lysine (B10760008) residues.[1] Labeling carboxyl groups can be advantageous when lysine residues are critical for protein function or when a protein has a limited number of accessible primary amines.[1]
BP Fluor 405 is a water-soluble dye with an excitation maximum ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2] Its fluorescence is pH-insensitive between pH 4 and 10, making it a robust reporter for a variety of biological applications, including flow cytometry, super-resolution microscopy (STORM), and other fluorescence-based assays.[3][4]
This document provides detailed protocols for the modification of carboxylic acids on proteins using this compound, employing the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.
Principle of the Method: Two-Step Carbodiimide-Mediated Labeling
The labeling process is a two-step reaction that ensures efficient and specific conjugation while minimizing protein-protein crosslinking.[1]
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups of aspartic and glutamic acid residues on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]
-
Formation of a Stable Intermediate and Amide Bond Formation: To improve efficiency and stability, sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable sulfo-NHS ester. This amine-reactive intermediate is less prone to hydrolysis and can be purified from excess EDC before the addition of the amine-containing fluorescent probe.[1] The primary amine of this compound then attacks the sulfo-NHS ester, forming a stable amide bond and releasing sulfo-NHS.
Quantitative Data Summary
The following tables summarize key quantitative information for this compound and typical labeling reactions.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 399 nm | [2] |
| Emission Maximum (λem) | 422 nm | [2] |
| Molar Extinction Coefficient (ε) | 29,000 cm⁻¹M⁻¹ | [2] |
| Recommended Laser Line | 407 nm or 408 nm | [1][2] |
| Solubility | Water, DMSO, DMF | [2] |
Table 2: Recommended Reagent Concentrations for Protein Labeling
| Reagent | Molar Excess (relative to protein) | Typical Concentration | Reference |
| EDC | 10 - 100 fold | 2 - 10 mM | [5][6][7] |
| Sulfo-NHS | 1.5 - 2.5 fold (relative to EDC) | 5 - 25 mM | [5][6] |
| This compound | 20 - 50 fold | 1 - 5 mM | [1] |
Table 3: Example Degree of Labeling (DOL) Calculation
The degree of labeling (moles of dye per mole of protein) can be determined spectrophotometrically. After removing all unbound dye, measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum (A_max, ~399 nm).
The protein concentration is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For BP Fluor 405, an estimated CF would be needed from experimental data.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
The degree of labeling is then calculated as: DOL = A_max / (ε_dye × Protein Concentration (M))
| Parameter | Value |
| A₂₈₀ of Conjugate | 0.85 |
| A₃₉₉ of Conjugate | 0.45 |
| ε_protein (e.g., IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_dye (BP Fluor 405) | 29,000 M⁻¹cm⁻¹ |
| Correction Factor (CF, estimated) | 0.20 |
| Calculated Protein Concentration | 3.62 µM |
| Calculated Degree of Labeling (DOL) | 4.3 |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., MES, HEPES, PBS)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution (optional): 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Prepare Reagent Stock Solutions:
-
Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.[1]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Activate Carboxyl Groups:
-
Add the EDC solution to the protein solution to achieve a final concentration of 2-10 mM.
-
Immediately add the Sulfo-NHS solution to a final concentration of 5-25 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Remove Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.[1]
-
-
Conjugation with this compound:
-
Add the this compound stock solution to the activated protein solution. A 20-50 fold molar excess of the dye over the protein is a common starting point.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound by passing the solution through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determine Degree of Labeling:
-
Measure the absorbance of the purified conjugate at 280 nm and ~399 nm to calculate the protein concentration and the degree of labeling as described in Table 3.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Protocol 2: Optimization and Troubleshooting
-
Low Labeling Efficiency:
-
Protein Precipitation:
-
This may occur due to excessive labeling or protein-protein crosslinking.[1]
-
Reduce the concentration of EDC and/or the fluorescent probe.
-
Perform the reaction at a lower protein concentration.
-
Visualizations
Caption: Reaction mechanism for EDC/sulfo-NHS mediated labeling.
Caption: Experimental workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using EDC/DCC Activators with BP Fluor 405 Cadaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Cadaverine (B124047) is a blue-fluorescent dye containing a primary amine, making it a valuable tool for labeling and detecting molecules with available carboxyl groups.[1] This is achieved through the formation of a stable amide bond. The most common method for this conjugation is the use of carbodiimide (B86325) activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) and N,N'-dicyclohexylcarbodiimide (DCC).[1][2][3] These reagents are considered "zero-length" crosslinkers because no part of their structure is incorporated into the final bond between the molecules.[3]
EDC is a water-soluble carbodiimide, making it ideal for biological applications in aqueous buffers.[2][4] DCC, on the other hand, is soluble in organic solvents and is often used in peptide synthesis.[2][3] The choice between EDC and DCC largely depends on the solubility of the molecule to be labeled.
This document provides detailed protocols and application notes for the conjugation of BP Fluor 405 Cadaverine to carboxyl-containing molecules using EDC, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to enhance coupling efficiency and stability.[3][5]
Chemical Properties of this compound
A summary of the key properties of this compound is presented in the table below. This dye is a water-soluble, blue-fluorescent dye suitable for multi-color applications like flow cytometry.[1][6][7] Its excitation is well-suited for the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[1] Conjugates of BP Fluor 405 are pH-insensitive in a range of pH 4 to 10.[6][8]
| Property | Value | Reference |
| Molecular Weight | 597.6 g/mol | [1] |
| Excitation Maximum (Ex) | ~399 nm | [1] |
| Emission Maximum (Em) | ~422 nm | [1] |
| Extinction Coefficient | 29,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Reactive Group | Primary Amine (via cadaverine linker) | [1] |
| Storage Condition | -20°C | [1] |
Mechanism of EDC/DCC Activation and Amide Bond Formation
Carbodiimides like EDC and DCC facilitate the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[2][5][9][10] This intermediate is susceptible to nucleophilic attack by the primary amine of this compound.
However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group and reducing coupling efficiency.[2][5] To mitigate this, N-hydroxysuccinimide (NHS) or sulfo-NHS is often added. These reagents react with the O-acylisourea intermediate to form a more stable NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[3][5][11][12]
Below is a diagram illustrating the EDC/sulfo-NHS mediated coupling pathway.
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. nbinno.com [nbinno.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for BP Fluor 405 Cadaverine Conjugation via NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of BP Fluor 405 NHS ester to cadaverine (B124047). N-hydroxysuccinimide (NHS) ester chemistry is a widely used method for covalently labeling primary amines on biomolecules with fluorescent dyes, biotin, or other tags. The reaction involves the formation of a stable amide bond between the NHS ester and a primary amine. BP Fluor 405 is a water-soluble, blue-fluorescent dye suitable for various applications, including flow cytometry and microscopy.[1][2] Cadaverine, a diamine, provides a primary amine for this conjugation, resulting in a fluorescently labeled molecule that can be used as a building block in further chemical syntheses or as a tracer.[1][3]
Data Presentation
The following table summarizes the key quantitative data for the reactants and the expected product of the conjugation reaction.
| Property | BP Fluor 405 NHS Ester | Cadaverine | BP Fluor 405 Cadaverine (Product) |
| Molecular Weight | ~1030.27 g/mol [4] | 102.18 g/mol [5] | ~1114.45 g/mol (Calculated) |
| Excitation Maximum (λex) | ~402 nm[6] | N/A | ~399 nm[7] |
| Emission Maximum (λem) | N/A | N/A | ~422 nm[7] |
| Extinction Coefficient | ~35,000 cm⁻¹M⁻¹[6] | N/A | ~29,000 cm⁻¹M⁻¹[7] |
| Solubility | Water, DMSO, DMF[8] | Water, Ethanol[1] | Water, DMSO, DMF[7] |
| Reactive Group | N-Hydroxysuccinimide Ester | Primary Amine | N/A |
| Appearance | Yellow solid[8] | Colorless liquid[3] | (Expected) Blue/Purple solid |
Experimental Protocols
This section details the recommended protocol for the conjugation of BP Fluor 405 NHS ester with cadaverine.
Materials and Reagents
-
BP Fluor 405 NHS ester
-
Cadaverine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)
-
Tris or Glycine (B1666218) solution (1 M, pH ~7.5) for quenching
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Water with 0.1% Trifluoroacetic acid (TFA)
-
Lyophilizer
Conjugation Protocol
-
Reagent Preparation:
-
Allow BP Fluor 405 NHS ester and cadaverine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of BP Fluor 405 NHS ester in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of cadaverine in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the 100 mM cadaverine solution.
-
To achieve a favorable reaction, a molar excess of cadaverine is recommended to minimize the formation of di-substituted product and to drive the reaction to completion. A 10-fold molar excess of cadaverine to BP Fluor 405 NHS ester is a good starting point.
-
Slowly add the calculated volume of the 10 mM BP Fluor 405 NHS ester stock solution to the cadaverine solution while gently vortexing. The final concentration of the reactants should be in the millimolar range to ensure an efficient reaction.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer can be added. Add a final concentration of 50-100 mM Tris or glycine and incubate for 15-30 minutes at room temperature. This step is optional if the product is to be immediately purified.
-
Purification Protocol
Purification of the this compound conjugate from unreacted BP Fluor 405 NHS ester, hydrolyzed dye, and excess cadaverine is crucial. Due to the small size of the product, RP-HPLC is the recommended method for purification.
-
Sample Preparation:
-
Acidify the reaction mixture with a small amount of TFA to ensure protonation of the remaining primary amines.
-
Centrifuge the sample to remove any precipitated material.
-
-
RP-HPLC Conditions:
-
Column: A C18 column suitable for small molecule purification.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point for method development.
-
Detection: Monitor the elution profile at the absorbance maximum of BP Fluor 405 (around 400 nm).
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the major product peak.
-
Analyze the collected fractions using mass spectrometry to confirm the molecular weight of the this compound conjugate.
-
-
Solvent Removal:
-
Lyophilize the purified fractions to obtain the final product as a solid.
-
Visualizations
Chemical Reaction Workflow
The following diagram illustrates the workflow for the conjugation of BP Fluor 405 NHS ester with cadaverine.
References
- 1. Cadaverine | C5H14N2 | CID 273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cadaverine - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. scent.vn [scent.vn]
- 6. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 7. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 8. APDye 405 NHS Ester | AxisPharm [axispharm.com]
Application Notes and Protocols for Multicolor Imaging with BP Fluor 405 Cadaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Cadaverine (B124047) is a highly effective fluorescent probe for labeling and visualizing specific cellular components and processes. As a cadaverine derivative, it serves as a substrate for transglutaminases, enabling the fluorescent labeling of proteins that have undergone post-translational modification by these enzymes. This unique property makes it an invaluable tool for studying protein cross-linking, particularly in the extracellular matrix (ECM). With its excitation maximum near 405 nm, BP Fluor 405 is ideally suited for use with the violet laser in multicolor fluorescence microscopy and flow cytometry.[1][2][3] This document provides detailed application notes and protocols for designing and implementing multicolor imaging panels incorporating BP Fluor 405 Cadaverine.
Spectral Properties
BP Fluor 405 is a blue-fluorescent dye with spectral characteristics that make it compatible with common violet laser lines (405-408 nm).[1][4] Its spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~402 nm | [4] |
| Emission Maximum | ~424 nm | [4] |
| Recommended Laser | Violet Laser (405 nm) | [1][3] |
| Common Filter Set | 450/50 nm bandpass | [5] |
Multicolor Panel Design with this compound
Designing a multicolor imaging panel requires careful selection of fluorophores to minimize spectral overlap and ensure optimal signal detection. When using this compound, it is crucial to select other dyes that are excited by different lasers and have well-separated emission spectra.
A recommended 4-color panel for fluorescence microscopy is presented below. This panel is designed to provide good spectral separation and is suitable for visualizing this compound alongside common cellular markers.
| Fluorophore | Excitation Laser | Emission Filter | Typical Application |
| BP Fluor 405 | Violet (405 nm) | 450/50 nm | Transglutaminase activity, ECM |
| Alexa Fluor 488 | Blue (488 nm) | 525/50 nm | Cytoskeletal proteins (e.g., Phalloidin) |
| Rhodamine Red-X | Green (561 nm) | 595/50 nm | Organelle markers (e.g., MitoTracker) |
| Alexa Fluor 647 | Red (640 nm) | 670/30 nm | Nuclear counterstain (e.g., TO-PRO-3) |
Note: Filter specifications may vary depending on the microscope configuration. Always check your instrument's specific filter sets.
The following diagram illustrates the logical workflow for designing a multicolor imaging panel.
Signaling Pathway: Transglutaminase 2 in Extracellular Matrix Cross-Linking and Cell Adhesion
This compound is an excellent tool for probing the activity of transglutaminase 2 (TG2), a multifunctional enzyme involved in various cellular processes, including extracellular matrix (ECM) stabilization and cell adhesion signaling.[6][7][8] TG2 catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins, leading to the cross-linking of ECM components such as fibronectin and collagen.[9][10][11] This cross-linking increases the mechanical stability of the ECM and influences cell behavior by modulating cell-matrix interactions.[12][13]
The diagram below illustrates the central role of TG2 in mediating ECM cross-linking and its interaction with cell surface receptors like integrins and syndecans to promote cell adhesion and downstream signaling.[14][15]
Experimental Protocols
Protocol 1: In Situ Labeling of Transglutaminase Activity in Cultured Cells
This protocol describes the use of this compound to label sites of transglutaminase activity in adherent cell cultures.
Materials:
-
This compound
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Transglutaminase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antibodies for other targets (if performing multicolor imaging)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with antifade reagent
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging surface.
-
Transglutaminase Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare a working solution of this compound in the transglutaminase reaction buffer. The optimal concentration should be determined empirically but typically ranges from 25 to 100 µM.
-
Incubate the cells with the this compound working solution for 30-60 minutes at 37°C.
-
-
Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Immunostaining (for multicolor imaging):
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate laser lines and filter sets for the chosen fluorophores.
-
The following diagram provides a visual representation of the experimental workflow.
Data Presentation
The quantitative data from multicolor imaging experiments, such as fluorescence intensity measurements, should be summarized in clearly structured tables for easy comparison between different experimental conditions.
Example Table for Fluorescence Intensity Data:
| Treatment Group | BP Fluor 405 Intensity (a.u.) | Alexa Fluor 488 Intensity (a.u.) |
| Control | 150 ± 25 | 800 ± 75 |
| Treatment A | 450 ± 50 | 780 ± 60 |
| Treatment B | 160 ± 30 | 400 ± 45 |
Data are presented as mean ± standard deviation.
Conclusion
This compound is a powerful tool for investigating transglutaminase activity and protein cross-linking in a multicolor imaging context. By following the guidelines and protocols outlined in this document, researchers can successfully design and execute robust multicolor experiments to gain deeper insights into the complex cellular processes mediated by transglutaminases. Careful panel design, protocol optimization, and appropriate controls are paramount to obtaining high-quality, reproducible data.
References
- 1. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 2. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 5. Lasers and Dyes for Multicolor Flow Cytometry [bdbiosciences.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Transglutaminase 2 (TG2): Friend or Foe? The discordant role in neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transglutaminase 2 as a Marker for Inflammation and Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Extracellular Matrix Crosslinking as a Therapeutic Approach to Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Extracellular Matrix Components and Mechanosensing Pathways in Health and Disease [mdpi.com]
- 13. Crosslinked Extracellular Matrix Stiffens Human Trabecular Meshwork Cells Via Dysregulating β-catenin and YAP/TAZ Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transglutaminase Regulation of Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
Troubleshooting & Optimization
How to reduce high background staining with BP Fluor 405 Cadaverine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background staining when using BP Fluor 405 Cadaverine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background staining with this compound?
High background staining with this compound can stem from several factors:
-
Non-specific binding: The fluorescent dye may adhere to cellular components or the substrate through non-covalent interactions, such as hydrophobic or electrostatic forces. The hydrophobicity of a dye can be a significant determinant of its tendency for non-specific binding.[1]
-
Autofluorescence: Biological samples often contain endogenous molecules (e.g., collagen, elastin, FAD, NADH, and lipofuscin) that fluoresce at similar wavelengths to BP Fluor 405, particularly when excited with a 405 nm laser.[2][3][4] This is a common issue in the blue and green regions of the spectrum.[4] Aldehyde fixation can also induce autofluorescence.[2][4]
-
Excess dye concentration: Using too high a concentration of this compound can lead to increased non-specific binding and background signal.[5][6]
-
Insufficient washing: Inadequate washing steps after staining can leave unbound dye in the sample, contributing to high background.[5][7]
-
Inappropriate blocking: Insufficient or improper blocking can leave sites available for non-specific attachment of the dye.[5][6]
Q2: How can I reduce non-specific binding of this compound?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Dye Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio.
-
Use Blocking Agents: Pre-incubate your sample with a blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody (if applicable).[7][8]
-
Adjust Buffer Composition:
-
pH: The pH of your buffers can influence the charge of both the dye and the sample, affecting non-specific interactions. For amine-reactive labeling, a slightly basic pH (8.3-8.5) is often recommended for efficient conjugation.[9]
-
Salt Concentration: Increasing the salt concentration (e.g., with NaCl) in your washing buffers can help to disrupt electrostatic interactions that contribute to non-specific binding.[7]
-
-
Thorough Washing: Increase the number and duration of washing steps after incubation with the dye. Use a gentle rocking or agitation to ensure efficient removal of unbound dye.[5]
Q3: My sample has high autofluorescence in the 405 nm channel. What can I do?
Autofluorescence is a common challenge when working with 405 nm excitation. Here are some methods to mitigate it:
-
Chemical Quenching:
-
Sodium Borohydride (NaBH₄): This reagent is particularly effective at reducing aldehyde-induced autofluorescence from fixatives like formaldehyde (B43269) and glutaraldehyde.[2][10]
-
Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin.[4] However, be aware that Sudan Black B itself can fluoresce in the far-red channel.[4]
-
Copper Sulfate (CuSO₄): Can be used to reduce lipofuscin autofluorescence.[11]
-
-
Photobleaching: Expose the unstained sample to the excitation light source before staining to "burn out" the endogenous fluorescence.[12]
-
Use an Unstained Control: Always include an unstained sample in your experiment to assess the baseline level of autofluorescence.[2]
Q4: What is the recommended starting concentration for this compound?
Troubleshooting Guide
This guide provides a structured approach to resolving high background staining issues.
| Problem | Potential Cause | Recommended Solution |
| High background in all samples, including controls | Autofluorescence | 1. Image an unstained sample to confirm autofluorescence. 2. Implement a chemical quenching step (e.g., Sodium Borohydride for aldehyde-induced autofluorescence).[10] 3. Photobleach the sample before staining.[12] |
| Non-specific binding of the dye | 1. Decrease the concentration of this compound.[6] 2. Increase the number and duration of wash steps.[5] 3. Optimize the blocking step with agents like BSA or normal serum.[8] 4. Increase the salt concentration in the wash buffer. | |
| Signal is bright, but so is the background | Dye concentration is too high | Perform a titration experiment to determine the optimal, lower concentration of this compound. |
| Insufficient washing | Increase the number of washes to at least 3-5 times for 5-10 minutes each with gentle agitation. | |
| Background is patchy or punctate | Dye precipitation | 1. Ensure the dye is fully dissolved in a suitable solvent (e.g., DMSO or DMF) before adding to the aqueous buffer.[9] 2. Centrifuge the dye solution before use to pellet any aggregates. |
| Cellular debris or dead cells | If working with cells, ensure proper handling to minimize cell death. Consider using a viability dye to exclude dead cells from the analysis, as they can bind dyes non-specifically.[3] |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound (for fixed cells)
This protocol provides a general workflow. Optimization of concentrations and incubation times is highly recommended.
-
Cell Preparation:
-
Grow cells on coverslips or in imaging plates.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS with 1% BSA). Start with a concentration titration from 1-10 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash three to five times with PBS containing 0.1% Tween 20 for 5-10 minutes each, with gentle agitation.
-
-
Mounting and Imaging:
-
Mount the coverslips with an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for the 405 nm excitation and corresponding emission.
-
Protocol 2: Reducing Aldehyde-Induced Autofluorescence
This protocol can be performed after the fixation step in your standard staining procedure.
-
Fixation and Washing:
-
Fix your sample as per your standard protocol.
-
Wash thoroughly with PBS.
-
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS.
-
Incubate the sample in the NaBH₄ solution for 10-15 minutes at room temperature.
-
-
Washing:
-
Wash the sample three times with PBS for 5 minutes each.
-
-
Proceed with Staining:
-
Continue with your standard permeabilization and blocking steps.
-
Visual Guides
Caption: A logical workflow for troubleshooting high background staining.
Caption: A simplified experimental workflow for staining with this compound.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. ibidi.com [ibidi.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BP Fluor 405 Cadaverine Concentration for Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BP Fluor 405 Cadaverine for labeling experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common issues, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reactivity of this compound?
A1: this compound is a carbonyl-reactive fluorescent dye.[1][2] It possesses a primary amine group that covalently bonds with carboxylic acid groups on target molecules, such as proteins or other biomolecules. This reaction requires the presence of activators, most commonly a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability.[1][2][3][4]
Q2: What are the primary applications for this compound?
A2: this compound is versatile and can be used in several applications. Its primary use is for fluorescently labeling proteins and other molecules containing carboxylic acid groups.[1][2][5] It is also suitable as a fluorescent polar tracer for cell-based imaging and can be fixed within cells using formaldehyde (B43269) or glutaraldehyde.[1][5] The BP Fluor 405 dye is a bright, water-soluble, blue-fluorescent dye ideal for multicolor applications like flow cytometry and super-resolution microscopy.[1][6]
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound should be stored at -20°C, protected from light.[1] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can reduce the reactivity of the dye. For creating stock solutions, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended.
Q4: How do I prepare my protein for labeling?
A4: For optimal labeling, your protein must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, as these will compete with the this compound for reaction with the activated carboxylic acids.[7] If your protein is in an incompatible buffer, it should be exchanged for a suitable buffer, such as MES or phosphate-buffered saline (PBS), through dialysis or desalting columns.[7] The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[7]
Q5: How is the Degree of Labeling (DOL) calculated?
A5: The Degree of Labeling (DOL), or the dye-to-protein ratio, is determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the BP Fluor 405 dye (~399 nm).[1][8] The concentration of the protein and the dye can then be calculated using the Beer-Lambert law and the respective molar extinction coefficients. A correction factor for the dye's absorbance at 280 nm is necessary for an accurate protein concentration measurement.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Inefficient Labeling: Reaction conditions may not be optimal. Inactive EDC or this compound due to hydrolysis. Incorrect buffer pH or composition (presence of primary amines). | - Optimize the molar ratio of dye, EDC, and NHS to your protein. - Use fresh, high-quality EDC and NHS; prepare solutions immediately before use. - Ensure the buffer is free of primary amines (e.g., Tris, glycine). Use MES buffer (pH 4.7-6.0) for the EDC activation step and a phosphate (B84403) buffer (pH 7.2-8.0) for the coupling step.[9] |
| Over-labeling (Fluorescence Quenching): Too many dye molecules are attached to the protein, leading to self-quenching.[8][10] | - Decrease the molar ratio of this compound to your protein in the labeling reaction. - Reduce the reaction time. - Calculate the DOL to confirm over-labeling. | |
| Protein Precipitation During or After Labeling | High Dye-to-Protein Ratio: The attached hydrophobic dye molecules can reduce the solubility of the protein.[11] | - Reduce the molar excess of this compound in the reaction. Aim for a lower DOL. - Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce aggregation. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting protein aggregation. | - Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer compatibility test before labeling. - Consider adding a non-ionic detergent or adjusting the salt concentration. | |
| High EDC Concentration: A large excess of EDC can sometimes lead to protein precipitation.[9] | - While a molar excess is needed, try reducing the concentration of EDC if precipitation is observed. | |
| Labeled Antibody Has Lost Binding Affinity | Labeling of Critical Residues: The dye may have attached to carboxylic acid residues within or near the antigen-binding site, causing steric hindrance.[10] | - Reduce the dye-to-protein ratio to decrease the overall number of labeled sites. - If possible, use site-specific labeling techniques to direct the dye away from the binding site. |
| Inconsistent Results Between Batches | Variability in Reagent Activity: The activity of EDC and the dye can vary if not stored and handled properly. | - Aliquot reagents upon receipt to minimize freeze-thaw cycles. - Always allow reagents to equilibrate to room temperature before opening. |
| Inaccurate Quantification: Errors in measuring protein or dye concentration will lead to inconsistent molar ratios in the reaction setup. | - Ensure accurate determination of the initial protein concentration. - Prepare fresh dye stock solutions for each labeling experiment. |
Quantitative Data Summary
The optimal concentrations for labeling with this compound are dependent on the specific protein and desired Degree of Labeling (DOL). The following tables provide recommended starting concentrations and molar ratios for optimization.
Table 1: Recommended Molar Ratios for Labeling Reaction
| Component | Recommended Molar Excess (relative to Protein) | Notes |
| This compound | 10 - 100-fold | Start with a lower ratio (e.g., 20:1) and increase if a higher DOL is required.[12] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 20 - 200-fold | A significant excess is required to drive the reaction. |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | 20 - 100-fold | Typically used at a 1:1 or slightly lower ratio to EDC to improve reaction stability. |
Table 2: Key Spectroscopic Properties of BP Fluor 405
| Parameter | Value |
| Excitation Maximum (λex) | ~399 nm[1] |
| Emission Maximum (λem) | ~422 nm[1] |
| Molar Extinction Coefficient (ε) | 29,000 cm⁻¹M⁻¹[1] |
| Recommended Laser Line | 405 nm or 408 nm[1] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound using EDC and Sulfo-NHS. Optimization of the molar ratios of the reagents is recommended for each specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Activation Buffer at a concentration of 2-10 mg/mL.
-
-
Reagent Preparation (Prepare immediately before use):
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
-
Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxylic Acids:
-
Add the desired molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature, protected from light, with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~399 nm.
-
Calculate the protein concentration and DOL using the formulas provided in the section below.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BP Fluor 405 (~399 nm, A_max).
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm. This is calculated as (absorbance of the dye at 280 nm) / (absorbance of the dye at its λ_max). For many blue fluorescent dyes, this is in the range of 0.1-0.3. An exact value for this compound may need to be determined empirically or obtained from the manufacturer.
-
ε_protein: Molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye: Molar extinction coefficient of BP Fluor 405 (29,000 M⁻¹cm⁻¹)[1]
-
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Invitrogen Alexa Fluor 405 Cadaverine 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 6. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing photobleaching of BP Fluor 405 Cadaverine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of BP Fluor 405 Cadaverine (B124047) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 405 Cadaverine and what are its spectral properties?
This compound is a blue-fluorescent dye that is soluble in water.[1][2] It contains a cadaverine moiety that can be used to label molecules with carboxylic acids or activated esters, or for fixation with formaldehyde (B43269) or glutaraldehyde.[1] This dye is often used in multi-color applications such as flow cytometry and super-resolution microscopy (STORM).[1][2] Its excitation and emission maxima are ideally suited for the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[1] The fluorescence of BP Fluor 405 conjugates is stable over a wide pH range, from 4 to 10.[2][3]
| Property | Value |
| Excitation Maximum | ~401 nm |
| Emission Maximum | ~422 nm |
| Recommended Laser Lines | 407 nm (Krypton), 408 nm (Violet Diode) |
| pH Stability | pH 4-10 |
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[4] This process is caused by the interaction of the fluorophore in its excited triplet state with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye.[4] For researchers, photobleaching leads to a decrease in fluorescence signal intensity during an experiment, which can compromise image quality and the reliability of quantitative data. This is particularly problematic in experiments requiring long exposure times or high-intensity illumination, such as time-lapse microscopy and super-resolution techniques.[5] Some users of spectrally similar dyes, like Alexa Fluor 405, have reported very rapid fading, which can hinder even basic image capture.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[6] The primary mechanism of action for most antifade reagents is the scavenging of reactive oxygen species (ROS) that are generated during fluorescence excitation and are responsible for damaging the fluorophore.[7] Some antifade agents can also quench the triplet state of the fluorophore, preventing the formation of ROS.
Q4: Which antifade reagents are recommended for use with this compound?
While specific data for this compound is limited, data for coumarin (B35378) dyes (the class to which BP Fluor 405 belongs) and other blue-fluorescent dyes can provide guidance. Commercial antifade reagents like VECTASHIELD®, ProLong™ Gold, and SlowFade™ have been shown to be effective in reducing photobleaching for a range of fluorophores, including those excited by violet light.[1] For coumarin, VECTASHIELD® significantly increased the fluorescence half-life from 25 seconds in a standard glycerol (B35011)/PBS solution to 106 seconds.[1]
Troubleshooting Guide
Problem: My this compound signal is fading too quickly.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or light source intensity to the minimum level required for adequate signal detection. Use neutral density filters if available. |
| Long Exposure Times | Decrease the camera exposure time. For image series, increase the time interval between acquisitions. |
| Absence or Ineffective Antifade Reagent | Ensure you are using a high-quality, fresh antifade mounting medium. If you are already using one, consider trying a different formulation. See the data table below for a comparison of common antifade agents. |
| Oxygen Saturation of the Sample | While difficult to control in live-cell imaging, for fixed samples, ensure the mounting medium is properly sealed to minimize oxygen exchange. Some specialized antifade formulations include oxygen scavenging systems. |
| Sub-optimal Imaging Buffer | The composition of your imaging buffer can influence fluorophore stability. Ensure the pH is within the optimal range for BP Fluor 405 (pH 4-10).[2][3] |
| High Dye Concentration | Very high local concentrations of fluorophores can sometimes lead to self-quenching and increased photobleaching. If possible, optimize your labeling protocol to use the lowest effective concentration of this compound. |
Quantitative Data on Antifade Reagent Performance
The following table summarizes the performance of various antifade reagents on coumarin, a dye with similar spectral properties to BP Fluor 405.
| Antifade Reagent | Fluorophore | Initial Relative Fluorescence Intensity (%) | Fluorescence Half-Life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 100 | 25 | [1] |
| VECTASHIELD® | Coumarin | ~85 | 106 | [1] |
Note: The initial relative fluorescence intensity is compared to the signal in the glycerol/PBS solution. Some antifade reagents may cause an initial reduction in fluorescence intensity but provide significantly longer-term stability.
Experimental Protocols
Protocol for Testing the Efficacy of an Antifade Reagent
This protocol allows for a systematic evaluation of an antifade reagent's ability to protect the this compound signal from photobleaching.
Materials:
-
This compound-labeled specimen (e.g., fixed cells, tissue section)
-
Microscope slides and coverslips
-
Mounting medium with the antifade reagent to be tested
-
Control mounting medium (e.g., 90% glycerol in PBS, pH 8.0)
-
Fluorescence microscope equipped with a 405 nm laser or equivalent light source and a suitable filter set for BP Fluor 405.
-
Digital camera and image analysis software capable of measuring fluorescence intensity over time.
Procedure:
-
Sample Preparation: Prepare multiple identical slides with your this compound-labeled specimen.
-
Mounting:
-
On one slide, apply a drop of the control mounting medium and carefully place a coverslip, avoiding air bubbles.
-
On a second slide, apply a drop of the antifade mounting medium and place a coverslip.
-
Seal the edges of the coverslips with nail polish or a commercial sealant to prevent drying.
-
Allow the mounting medium to cure if required by the manufacturer's instructions.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to warm up and stabilize.
-
Set the excitation and emission filters for BP Fluor 405.
-
Choose an objective with appropriate magnification (e.g., 40x or 63x).
-
-
Image Acquisition:
-
Place the control slide on the microscope stage and bring the sample into focus.
-
Find a representative field of view.
-
Set the camera exposure time and gain to achieve a bright, but not saturated, signal.
-
Set the excitation light source to a fixed, consistent intensity that induces noticeable photobleaching over a few minutes in the control sample.
-
Begin a time-lapse acquisition, capturing an image every 5-10 seconds for a total of 5-10 minutes, or until the signal is significantly bleached. Crucially, keep the illumination continuous throughout the acquisition.
-
Repeat the image acquisition for the slide mounted with the antifade reagent, using the exact same microscope and camera settings .
-
-
Data Analysis:
-
For each time series, select a region of interest (ROI) that contains fluorescently labeled structures and another ROI in the background.
-
Measure the mean fluorescence intensity within the signal ROI and the background ROI for each time point.
-
Correct the signal intensity at each time point by subtracting the background intensity.
-
Normalize the corrected fluorescence intensity for each time series to the intensity of the first time point (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both the control and the antifade reagent-treated samples.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value (the fluorescence half-life).
-
Compare the fluorescence half-lives of the control and antifade-treated samples to quantify the effectiveness of the antifade reagent.
-
Visualizations
Caption: General mechanism of fluorophore photobleaching.
Caption: How antifade reagents protect fluorophores.
References
- 1. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 3. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 4. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
Improving the staining efficiency of BP Fluor 405 Cadaverine
Welcome to the technical support center for BP Fluor 405 Cadaverine (B124047). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize your staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 405 Cadaverine and how does it work?
This compound is a fluorescent dye containing a cadaverine group, which has a primary amine. This primary amine can be used to label biomolecules. It is a carbonyl-reactive building block that can be used to modify carboxylic acid groups in the presence of an activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide bond.[1] It is also used in cell fixing with formaldehyde (B43269) or glutaraldehyde.[1] BP Fluor 405 is a water-soluble, blue-fluorescent dye often used in multicolor applications like flow cytometry and super-resolution microscopy.[1] Its excitation maximum is around 399-405 nm and its emission maximum is around 421-422 nm, making it suitable for excitation by the 407 nm krypton laser or the 408 nm violet laser diode.[1]
Q2: What are the main applications of this compound?
The primary applications of this compound include:
-
Live/Dead Cell Discrimination in Flow Cytometry: As a fixable viability dye, it can distinguish between live and dead cells. The dye is membrane-impermeable to live cells, but can enter dead cells with compromised membranes and covalently bind to intracellular amines, resulting in a much brighter fluorescent signal. This staining is preserved even after fixation and permeabilization.
-
Protein Labeling: It can be used to fluorescently label proteins and other biomolecules that contain carboxylic acid groups, through an EDC-mediated coupling reaction.
-
Polar Tracer: Due to its small size and water solubility, it can be used as a polar tracer in cellular studies.
Q3: What is the optimal pH for using this compound?
The fluorescence of BP Fluor 405 conjugates is stable over a wide pH range, typically from pH 4 to 10. However, the pH for the labeling reaction itself is critical and depends on the application:
-
For labeling carboxylic acids on proteins using EDC: A two-step reaction is optimal. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[2] The subsequent coupling of the amine-containing this compound is more efficient at a neutral to slightly basic pH of 7.0-8.5.[2]
-
For live/dead cell staining: The staining is typically performed in a physiological buffer like PBS at a neutral pH.
Q4: How should I store this compound?
This compound should be stored at -20°C, protected from light.[1] Before use, it should be equilibrated to room temperature.
Troubleshooting Guides
Low Staining Efficiency or Weak Fluorescent Signal
| Potential Cause | Suggested Solution |
| Inactive Dye | Ensure the dye has been stored properly at -20°C and protected from light. Prepare fresh solutions of the dye before each experiment. |
| Suboptimal pH | For protein labeling with EDC, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[2] For cell staining, use a physiological buffer like PBS. |
| Insufficient Dye Concentration | Titrate the dye concentration to find the optimal level for your specific application and cell type or protein. |
| Short Incubation Time | Increase the incubation time to allow for sufficient reaction. For cell viability staining, 30 minutes is a common starting point. For protein labeling, the coupling step can range from 2 hours to overnight. |
| Low Protein Concentration | For protein labeling, ensure the protein concentration is at least 2 mg/mL for efficient labeling. |
| Presence of Competing Amines or Carboxyls | For protein labeling, use a buffer that does not contain primary amines (e.g., Tris) or carboxylates (e.g., acetate) as these will compete with the reaction. MES buffer is suitable for the activation step, and phosphate (B84403) buffer for the coupling step.[2] |
High Background Staining or Non-Specific Binding
| Potential Cause | Suggested Solution |
| Excessive Dye Concentration | Reduce the concentration of this compound used for staining. |
| Inadequate Washing | Increase the number and volume of washing steps after staining to remove unbound dye. |
| Protein Aggregation | For protein labeling, protein aggregation can lead to non-specific staining. Ensure the protein is properly folded and soluble before labeling. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Non-specific Binding to Dead Cells (in live cell imaging) | In flow cytometry, dead cells can non-specifically bind antibodies and some dyes. Use a viability dye like this compound to exclude dead cells from your analysis. |
Protein Precipitation During Labeling
| Potential Cause | Suggested Solution |
| Excessive Dye-to-Protein Ratio | A high degree of labeling can lead to protein precipitation. Decrease the molar ratio of the dye to the protein in the reaction. |
| High EDC Concentration | In some cases, very high concentrations of EDC can cause protein precipitation. Try reducing the EDC concentration. |
| Protein Instability | The addition of reagents or changes in pH can cause some proteins to aggregate. Ensure your protein is stable in the chosen reaction buffers. |
Experimental Protocols
Protocol 1: Live/Dead Cell Staining for Flow Cytometry
This protocol provides a general guideline for using this compound as a fixable viability dye.
Materials:
-
Cells in suspension
-
Phosphate-Buffered Saline (PBS), azide-free and protein-free
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Wash cells twice with azide-free and protein-free PBS.
-
Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in the same PBS.
-
Add this compound to a final concentration of 1 µL per 1 mL of cell suspension (this may need optimization). Vortex immediately.
-
Incubate for 30 minutes at room temperature or 2-8°C, protected from light.
-
Wash the cells once or twice with Flow Cytometry Staining Buffer.
-
Proceed with your standard protocol for antibody staining, fixation, and permeabilization if required.
-
Analyze by flow cytometry using a violet laser for excitation (e.g., 405 nm) and an appropriate emission filter (e.g., 450/50 nm).
Protocol 2: Labeling a Protein with this compound using EDC/NHS
This two-step protocol is designed to label carboxyl groups on a protein.
Materials:
-
Protein to be labeled (in a suitable buffer, free of amines and carboxyls)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Quenching Buffer (e.g., hydroxylamine)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 2-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution. A common starting point is a molar excess of EDC and Sulfo-NHS to the protein.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess EDC/Sulfo-NHS (Optional but Recommended): Pass the reaction mixture through a desalting column equilibrated with Activation Buffer to remove excess crosslinkers.
-
Coupling Reaction:
-
Immediately add this compound to the activated protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[3]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: Add Quenching Buffer to stop the reaction.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified labeled protein at 280 nm and at the absorbance maximum of the dye (~405 nm) to calculate the DOL.
Quantitative Data Summary
Table 1: Recommended Parameters for Live/Dead Cell Staining
| Parameter | Recommended Range | Notes |
| Cell Concentration | 1-10 x 10⁶ cells/mL | Consistent cell concentration is key for reproducible staining. |
| Dye Concentration | 1 µL/mL (stock dependent) | Titration is recommended for optimal signal-to-noise ratio. |
| Incubation Time | 30 minutes | Longer times may not significantly improve staining and could affect cell viability. |
| Incubation Temperature | Room Temperature or 2-8°C | Cold incubation may help to slow down cellular processes. |
| Buffer | Azide-free, protein-free PBS | Proteins in the buffer can compete for dye binding. |
Table 2: Recommended Parameters for Protein Labeling with EDC/NHS
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Activation pH | 4.5-6.0 | Optimal for EDC-mediated activation of carboxyl groups.[2] |
| Coupling pH | 7.2-8.0 | Favors the reaction of the activated ester with the primary amine of the cadaverine.[2] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | A starting point for optimization; higher ratios can lead to precipitation.[3] |
| EDC/NHS Molar Excess | Varies, e.g., 2mM EDC, 5mM NHS | Should be in molar excess to the carboxyl groups on the protein. |
| Incubation Time (Coupling) | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be gentler on the protein. |
Visualizations
Caption: Workflow for Live/Dead Cell Staining.
Caption: Protein Labeling Workflow.
References
Addressing aggregation issues with BP Fluor 405 Cadaverine conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues with BP Fluor 405 Cadaverine conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a blue-fluorescent dye that is soluble in water, DMSO, and DMF.[1] It is a carbonyl-reactive molecule used for modifying carboxylic acid groups in the presence of activators like EDC or DCC to form a stable amide bond.[1] Common applications include labeling proteins and other molecules for use in flow cytometry, super-resolution microscopy, and cell fixing after treatment with formaldehyde (B43269) or glutaraldehyde.[1]
Q2: What are the common causes of aggregation of this compound conjugates?
A2: Aggregation of fluorescent probes like this compound can be triggered by several factors, including:
-
High Concentrations: Increased probe concentration can promote intermolecular interactions, leading to aggregation.
-
Inappropriate Solvent: While soluble in water, DMSO, and DMF, using buffers with incorrect polarity can reduce solubility and cause aggregation.
-
pH and Ionic Strength: The charge of the dye can be influenced by the pH and ionic strength of the buffer, affecting its solubility and tendency to aggregate.
-
Improper Storage: Incorrect storage temperature and exposure to light can lead to degradation and aggregation of the conjugate. The recommended storage condition for this compound is -20°C.[1]
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is recommended to avoid repeated freeze-thaw cycles that can promote aggregation.
Q3: How can I detect aggregation of my this compound conjugate?
A3: Several methods can be used to detect aggregation:
-
Visual Inspection: The simplest method is to visually check the solution for any cloudiness or visible precipitates.
-
UV-Vis Spectroscopy: A change in the absorbance spectrum, such as a blue-shift (H-aggregates) or a red-shift with sharpening of the main band (J-aggregates), can indicate aggregation.
-
Fluorescence Spectroscopy: A decrease in fluorescence intensity (quenching) can be a sign of aggregation.
Q4: Can aggregation of my conjugate be reversed?
A4: In some instances, aggregation can be reversed. Methods to try include:
-
Dilution: Lowering the concentration of the conjugate can often resolve aggregation.
-
Sonication: This can help to break up small aggregates.
-
Solvent/Buffer Modification: Changing the solvent or adjusting the buffer's pH or ionic strength might redissolve aggregates.
-
Disaggregating Agents: The addition of surfactants (e.g., Tween® 20) or cyclodextrins may help to break up existing aggregates.
Troubleshooting Guides
Issue 1: Reduced Fluorescence Signal or Complete Quenching
Possible Cause: Aggregation of the this compound conjugate is a common reason for fluorescence quenching.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Visual Inspection | Check for any visible precipitates or cloudiness in your conjugate solution. |
| 2 | UV-Vis Spectroscopy | Acquire an absorbance spectrum. A blue-shift or a sharpening and red-shifting of the main absorption band suggests aggregation. |
| 3 | Dilution Series | Prepare a series of dilutions of your conjugate and measure the fluorescence of each. If the fluorescence increases with dilution, aggregation is likely the cause of quenching. |
| 4 | Solvent Optimization | If the conjugate is in an aqueous buffer, try adding a small amount of an organic co-solvent like DMSO or DMF to improve solubility. |
| 5 | pH and Ionic Strength Adjustment | Prepare buffers with varying pH and ionic strengths to test the solubility and fluorescence of your conjugate. |
Issue 2: Precipitate Formation During or After Conjugation Reaction
Possible Cause: The labeling reaction conditions or subsequent storage may be promoting aggregation and precipitation of the conjugate.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Review Labeling Protocol | Ensure the molar ratio of dye to protein is not excessively high, as this can lead to over-labeling and precipitation.[2] |
| 2 | Reaction Temperature | Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction and potentially reduce aggregation.[2] |
| 3 | Purification Method | Ensure that the purification method (e.g., size-exclusion chromatography) is effectively removing unreacted dye, which could contribute to precipitation.[2] |
| 4 | Storage Buffer | After purification, store the conjugate in a buffer that is optimal for its stability. This may require testing different buffer compositions. |
| 5 | Addition of Stabilizers | Consider adding cryoprotectants like glycerol (B35011) or stabilizers such as BSA to the final storage buffer to prevent aggregation and precipitation during storage. |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Aggregation Detection
-
Prepare a Blank: Use the same buffer your conjugate is dissolved in as a blank.
-
Dilute the Conjugate: Prepare a dilution of your this compound conjugate in the same buffer to a concentration suitable for spectroscopic analysis (typically in the low micromolar range).
-
Acquire Spectrum: Measure the absorbance spectrum from approximately 300 nm to 500 nm.
-
Analyze the Spectrum:
-
The monomeric form of BP Fluor 405 has an excitation maximum around 399 nm.[1]
-
A significant shift of this peak to a shorter wavelength (blue-shift) is indicative of H-aggregate formation.
-
A shift to a longer wavelength (red-shift) accompanied by a sharpening of the peak suggests J-aggregate formation.
-
Protocol 2: Protein Labeling with this compound
This protocol is a general guideline for labeling a protein with this compound using EDC as a crosslinker. Optimization may be required for your specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye and Activator Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Dissolve EDC and NHS in the reaction buffer to a concentration of 10 mg/mL each. These solutions should be prepared fresh.
-
-
Activate Carboxylic Acids: Add a 10-fold molar excess of EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution. Incubate for 2 hours at room temperature, protected from light.
-
Quench Reaction: Add the quenching buffer to a final concentration of 100 mM to stop the reaction. Incubate for 15 minutes.
-
Purify Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction is the labeled protein.
Troubleshooting Aggregation during Labeling:
-
If a precipitate forms during the reaction, try reducing the molar excess of the dye.
-
Perform the reaction at 4°C overnight.
-
Ensure the protein solution is well-solubilized and free of aggregates before starting the labeling reaction.
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low fluorescence signal.
Caption: General workflow for immunofluorescence staining.
References
Minimizing non-specific binding of BP Fluor 405 Cadaverine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of BP Fluor 405 Cadaverine (B124047) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 405 Cadaverine and how does it work?
This compound is a blue-fluorescent dye that is soluble in water.[1] It contains a cadaverine group, which is a primary amine that can react with carbonyl groups like carboxylic acids to form a stable amide bond. This reaction is typically facilitated by an activator such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2][3] This property allows for the labeling of proteins and other molecules. BP Fluor 405 is excited by the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode, with an excitation maximum around 399-402 nm and an emission maximum around 422-424 nm.[1][4] Its fluorescence is stable over a pH range of 4 to 10.[5][4]
Q2: What are the primary applications of this compound?
This compound is versatile and used in several applications, including:
-
Fluorescent labeling of proteins and other biomolecules: It can be attached to molecules containing carboxylic acid groups.[2][3][6]
-
Multi-color imaging: Its blue fluorescence makes it suitable for use in multi-color applications like flow cytometry and super-resolution microscopy (STORM).[1][5][4][7]
-
Cell fixing: It can be used in cell fixation protocols involving formaldehyde (B43269) or glutaraldehyde.[1]
-
Tracer studies: Due to its polar nature, it can be used as a tracer in various biological systems.[2][3][6]
Q3: What are the common causes of non-specific binding with fluorescent dyes?
Non-specific binding of fluorescent dyes can arise from several factors, leading to high background signal and reduced image clarity.[8] Key causes include:
-
Hydrophobic interactions: The hydrophobicity of a dye can cause it to bind non-specifically to cellular components or substrates.[9]
-
Electrostatic interactions: Charged dyes can interact non-specifically with oppositely charged molecules in the sample.
-
Inadequate blocking: Insufficient blocking of non-specific binding sites on cells or tissues can lead to background fluorescence.
-
Excess dye concentration: Using too high a concentration of the fluorescent dye can result in unbound dye molecules adhering to the sample.
-
Insufficient washing: Inadequate washing after the labeling step fails to remove all the unbound dye.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[8]
Q4: How should this compound be stored and handled?
For optimal performance and stability, this compound should be stored at -20°C in a dry, dark environment.[1][2][3][7] When preparing stock solutions, it is soluble in water, DMSO, and DMF.[1][2][3][4] For short-term storage of solutions (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[7]
Troubleshooting Guides
High background and non-specific binding are common challenges in fluorescence-based assays. The following table provides a guide to troubleshooting these issues when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire sample | Excess dye concentration | Titrate the concentration of this compound to determine the optimal concentration with the best signal-to-noise ratio. |
| Insufficient washing | Increase the number and duration of wash steps after dye incubation. Use a gentle wash buffer (e.g., PBS with 0.05% Tween-20). | |
| Inadequate blocking | Use a suitable blocking agent (e.g., Bovine Serum Albumin (BSA) or non-fat dry milk) before applying the dye to block non-specific binding sites. | |
| Punctate, non-specific staining | Dye aggregation | Prepare fresh dye solutions and centrifuge before use to remove any aggregates. |
| Hydrophobic interactions | Include a non-ionic detergent (e.g., Tween-20 or Triton X-100) at a low concentration (0.05-0.1%) in the incubation and wash buffers. | |
| Cellular structures are non-specifically labeled | Electrostatic interactions | Adjust the ionic strength of the buffers by increasing the salt concentration (e.g., up to 500 mM NaCl) to reduce non-specific electrostatic binding. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit. | |
| Low specific signal | Inefficient labeling | Ensure the presence of an activator (e.g., EDC) if targeting carboxylic acids. Optimize the pH of the reaction buffer (typically pH 4.5-5.5 for EDC chemistry). |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium.[8] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes the labeling of a protein with this compound using EDC as a crosslinker.
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., MES buffer, pH 4.5-5.5) at a concentration of 1-10 mg/mL.
-
Prepare Dye and Activator Solutions:
-
Dissolve this compound in DMSO or water to prepare a 10 mM stock solution.
-
Freshly prepare a 100 mM EDC solution in the same reaction buffer.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of this compound to the protein solution.
-
Add a 50-100 fold molar excess of EDC to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Minimizing Non-Specific Binding in Immunofluorescence Staining
This protocol provides steps to reduce background in a typical immunofluorescence experiment where a secondary antibody is labeled with this compound.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).
-
-
Blocking:
-
Incubate the sample with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer.
-
Incubate the sample with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Secondary Antibody Incubation (Labeled with BP Fluor 405):
-
Dilute the BP Fluor 405-labeled secondary antibody in the blocking buffer.
-
Incubate the sample for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the sample three times for 10 minutes each with the wash buffer, protected from light.
-
-
Mounting and Imaging:
-
Mount the sample using an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for BP Fluor 405 (Excitation/Emission ~405/425 nm).
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 3. BP Fluor 568 Cadaverine | BroadPharm [broadpharm.com]
- 4. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 5. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 6. Alexa Fluor™ 405 Cadaverine 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. medkoo.com [medkoo.com]
- 8. Fluorescent Labeling | Definition, Process & Various Kit Solutions [baseclick.eu]
- 9. clf.stfc.ac.uk [clf.stfc.ac.uk]
BP Fluor 405 Cadaverine Labeling: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the labeling of target molecules with BP Fluor 405 Cadaverine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for labeling with this compound?
This compound possesses a primary amine group. It is used to label molecules containing carboxyl groups (e.g., proteins with aspartic and glutamic acid residues) through a two-step carbodiimide (B86325) coupling reaction. This reaction first activates the carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This intermediate then reacts with the primary amine of this compound to form a stable amide bond.[1][2][3]
Q2: What are the optimal pH conditions for the labeling reaction?
The labeling process involves two steps with distinct optimal pH ranges:
-
Activation Step: The activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[4][5]
-
Coupling Step: The reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[5][6]
Q3: Which buffers are recommended for the EDC/NHS coupling reaction?
It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a highly recommended choice.[5]
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for the second step.[5] Borate or sodium bicarbonate buffers are also suitable alternatives.[5] Avoid buffers like Tris, glycine, or acetate.[5]
Q4: How should I prepare and store EDC and NHS reagents?
Both EDC and NHS are sensitive to moisture. To maintain their activity, they should be stored desiccated at -20°C. Before use, allow the vials to warm to room temperature to prevent condensation.[5] It is best to prepare solutions of EDC and NHS immediately before use.[4]
Q5: What are the recommended molar ratios of EDC, NHS, and this compound?
The optimal molar ratios can vary, but a common starting point is a molar excess of the reagents relative to the carboxyl-containing molecule. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups is a good starting point.[5] For the amine-containing dye, a 20- to 50-fold molar excess over the protein is often used.[4]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Verify that the pH of the activation buffer is between 4.5 and 6.0 and the coupling buffer is between 7.0 and 8.5.[4][5] |
| Inactive EDC/NHS | Use fresh, high-quality EDC and NHS. Ensure they are stored properly under dry conditions and allow them to equilibrate to room temperature before opening to prevent moisture contamination.[4][5] |
| Presence of Competing Amines or Carboxyls | Ensure your protein solution and buffers are free from extraneous primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate).[5][7] |
| Insufficient Reagent Concentration | Increase the molar excess of EDC, NHS, or this compound. Optimization of these ratios is often necessary.[4] |
| Short Reaction Time | Increase the incubation time for the activation and/or coupling steps. The coupling reaction can be performed for 2 hours at room temperature or overnight at 4°C.[4][8] |
Issue 2: Protein Precipitation During the Reaction
| Potential Cause | Troubleshooting Step |
| High Reagent Concentration | An excessive concentration of EDC can sometimes lead to protein precipitation.[5] Try reducing the molar excess of EDC. |
| Protein Instability | The change in pH or addition of reagents can cause some proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step prior to labeling.[5] |
| Excessive Cross-linking | If your protein has many accessible carboxyl and amine groups, EDC can cause protein-protein cross-linking. A two-step protocol where excess EDC and NHS are removed after the activation step can mitigate this.[1][8] |
Issue 3: Little or No Fluorescence Signal from the Labeled Product
| Potential Cause | Troubleshooting Step |
| Low Degree of Labeling (DOL) | Follow the troubleshooting steps for "Low Labeling Efficiency." Determine the DOL to confirm if insufficient dye is incorporated. |
| Fluorescence Quenching | Over-labeling can lead to dye-dye quenching, resulting in a lower fluorescence signal.[9] Reduce the molar ratio of this compound to your target molecule. The optimal degree of labeling should be determined empirically for your specific application. |
| Environmental Sensitivity of the Dye | While BP Fluor 405 is generally pH-insensitive, the local microenvironment on the protein surface can sometimes quench fluorescence.[9] |
Quantitative Data Summary
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[4][5] | 7.0 - 8.5[5][6] |
| Recommended Buffer | MES Buffer[5] | PBS, Borate Buffer[5] |
| Temperature | Room Temperature[8] | Room Temperature or 4°C[4][8] |
| Duration | 15 minutes[8] | 2 hours to overnight[4][8] |
| Reagent | Recommended Molar Excess (relative to protein) |
| EDC | 2-10 fold over carboxyl groups[5] |
| NHS/Sulfo-NHS | 2-5 fold over carboxyl groups[5] |
| This compound | 20-50 fold[4] |
Experimental Protocols
Detailed Methodology for Labeling a Protein with this compound
This protocol describes a two-step labeling procedure to maximize efficiency and minimize protein cross-linking.
Materials:
-
Protein to be labeled (in a suitable amine and carboxyl-free buffer, e.g., PBS)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution (optional): 1 M Hydroxylamine HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Preparation of Reagents:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.
-
Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer (prepare immediately before use).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Activation Buffer using a desalting column.
-
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer. Collect the protein-containing fractions.
-
-
Labeling with this compound:
-
To the activated protein solution, add a 20- to 50-fold molar excess of the this compound stock solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound by passing the solution through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fluorescently labeled protein fractions.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Measure the absorbance of the fluorophore at its excitation maximum (~405 nm) to determine the degree of labeling (DOL).
-
Visualizations
Caption: Experimental workflow for the two-step labeling of a protein with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Strategies to reduce quenching of BP Fluor 405 Cadaverine fluorescence
Welcome to the technical support center for BP Fluor 405 Cadaverine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with fluorescence quenching during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is my BP Fluor 405 signal fading during imaging?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[1] The most common reason for a signal fading during observation is photobleaching . This is the irreversible photochemical destruction of the fluorophore caused by prolonged exposure to excitation light.[2][3] When excited, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) that permanently damage the dye, rendering it non-fluorescent.[4][5]
Other quenching mechanisms include:
-
Static Quenching: Occurs when the fluorophore forms a non-fluorescent complex with another molecule (a quencher) while in its ground state.[1][6]
-
Dynamic (Collisional) Quenching: Happens when the excited fluorophore is deactivated through contact with a quencher molecule in the solution, such as molecular oxygen.[1][6]
-
Self-Quenching: This can occur at high labeling densities or concentrations, where fluorophores interact with each other and reduce emission.[6][7]
Q2: My fluorescent signal is weak or absent from the very beginning. What are the potential causes?
A: A weak initial signal, unrelated to photobleaching, can stem from several factors:
-
Inefficient Labeling: The this compound may not have been successfully conjugated to your target molecule. This could be due to suboptimal reaction conditions, incorrect buffer pH, or expired reagents.
-
Over-labeling (Self-Quenching): Attaching too many fluorophore molecules in close proximity to each other on a target protein can lead to significant self-quenching, resulting in a dim signal despite a high degree of labeling.[7]
-
Incorrect Filter Sets/Imaging Settings: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of BP Fluor 405 (Excitation max ~401 nm, Emission max ~422 nm).[8]
-
Environmental Effects: Although BP Fluor 405 is reported to be pH-insensitive in the range of pH 4 to 10, extreme pH values outside this range could potentially affect fluorescence.[9][10] The presence of known quencher molecules like iodide ions in your buffer could also be a cause.[1]
Q3: How can I proactively minimize photobleaching during image acquisition?
A: Minimizing the sample's exposure to high-intensity light is the most effective strategy.[3][11]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[4][5] Neutral density filters can be used to reduce the intensity of the light source.[2][12]
-
Minimize Exposure Time: Use the shortest camera exposure time necessary to obtain a quality image.[4][13]
-
Avoid Unnecessary Illumination: Locate the area of interest using transmitted light or a lower magnification before exposing it to the fluorescence excitation light.[3][11] Avoid leaving the sample exposed to the light while not actively acquiring data.[4]
-
Optimize Acquisition Protocol: For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows. For Z-stacks, use the minimum number of slices required.[4]
Q4: What are antifade reagents and how should I use them with BP Fluor 405?
A: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching.[12] They work primarily by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation.[14] Using an antifade mounting medium is one of the most effective ways to prevent signal loss, especially for fixed samples.[2][12]
Commercially available antifade reagents like ProLong™, SlowFade™, and VECTASHIELD® are compatible with most common fluorophores, including blue-fluorescent dyes like BP Fluor 405.[5][15] For live-cell imaging, specific live-cell antifade reagents, such as Trolox, can be added to the imaging medium.[4][14]
Q5: Is the fluorescence of this compound sensitive to the pH of my buffer?
A: BP Fluor 405 conjugates are reported to be pH-insensitive within a range of pH 4 to pH 10, ensuring stable fluorescence in most biological buffers.[9][10] While many coumarin-based dyes can be sensitive to pH changes, this specific fluorophore is engineered for stability.[16][17][18] However, it is always good practice to control the pH of your experimental system to ensure reproducibility.
Troubleshooting Guides
Systematic Troubleshooting Workflow
If you are experiencing a weak or fading signal, use the following workflow to diagnose and solve the issue.
Caption: Systematic workflow for troubleshooting dim or fading fluorescence signals.
Primary Mechanisms of Fluorescence Quenching
Understanding the cause of signal loss is the first step toward preventing it.
Caption: Key pathways leading to either desired fluorescence or signal quenching.
Quantitative Data Summary
The spectral properties of this compound are crucial for setting up imaging experiments correctly.
| Property | Value | Source |
| Excitation Maximum (λex) | ~401 nm | [8] |
| Emission Maximum (λem) | ~422 nm | [8] |
| Extinction Coefficient | 29,000 cm⁻¹M⁻¹ | [8] |
| Recommended Laser Line | 407 nm (Krypton) or 408 nm (Violet Diode) | [8][19] |
| pH Sensitivity | Stable between pH 4 and 10 | [9][10] |
| Solubility | Water, DMSO, DMF | [8] |
Experimental Protocols
Protocol: Minimizing Photobleaching During Fluorescence Microscopy
This protocol outlines the key steps for setting up and acquiring images from samples labeled with this compound to maximize signal retention.
Objective: To acquire high-quality fluorescence images while minimizing photobleaching.
Methodology:
-
Sample Preparation:
-
Initial Microscope Setup:
-
Turn on the microscope and light source, allowing the lamp to warm up if necessary.
-
Select the correct filter cube or laser/detector combination for BP Fluor 405 (e.g., Ex: ~405 nm, Em: ~425 nm).
-
Place the sample on the microscope stage.
-
-
Locating the Region of Interest (ROI):
-
Focusing:
-
Once an ROI is identified, switch to fluorescence illumination but use a very low light intensity and a fast, continuous camera preview to focus.
-
Alternatively, focus on an area adjacent to your target ROI, then move to the target area just before capturing the image.[3]
-
-
Optimizing Acquisition Settings:
-
Intensity: Adjust the excitation light to the lowest possible level that provides a clear signal above background.[5] This is the single most important parameter to control.
-
Exposure/Gain: Set the camera exposure time and gain to achieve a good signal without saturating the detector. A good histogram will show a peak well-separated from the left (background) and right (saturation) edges. It is often better to use a slightly longer exposure time with lower excitation power than a short exposure with high power.[20]
-
Binning: If spatial resolution is not critical, use camera binning (e.g., 2x2) to increase signal-to-noise, which may allow you to further reduce exposure time or excitation intensity.
-
-
Image Acquisition:
-
Acquire the image or image series (Z-stack, time-lapse).
-
For time-lapse imaging, use the longest possible interval between frames that will still capture the dynamics of the biological process.[4]
-
Immediately turn off or shutter the excitation light after acquisition is complete.
-
Workflow for Sample Preparation and Imaging
Caption: Recommended workflow from sample labeling to image acquisition.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. fiveable.me [fiveable.me]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 9. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 10. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 15. SlowFade® 褪色防止用封入剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. journals.biologists.com [journals.biologists.com]
Best practices for storing and handling BP Fluor 405 Cadaverine
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BP Fluor 405 Cadaverine. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound should be stored at -20°C, protected from light.[1] Before use, it is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. The product is shipped at ambient temperature, indicating short-term stability at room temperature.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] For aqueous buffers, it is advisable to prepare a concentrated stock solution in DMSO or DMF and then dilute it with the aqueous buffer of choice.
Q3: What are the spectral properties of this compound?
A3: this compound is a blue-fluorescent dye. Its spectral characteristics are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum | ~399 nm | [1] |
| Emission Maximum | ~422 nm | [1] |
| Extinction Coefficient | 29,000 cm⁻¹M⁻¹ | [1] |
Q4: What is the mechanism of labeling with this compound?
A4: this compound is a carbonyl-reactive molecule that contains a primary amine. It is used to label molecules with carboxylic acid groups through the formation of a stable amide bond. This reaction is typically facilitated by the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3]
Q5: What are the primary applications of this compound?
A5: this compound is primarily used as a building block for modifying carboxylic groups in molecules such as proteins and peptides.[1] It is also utilized in cell fixing procedures with formaldehyde (B43269) or glutaraldehyde.[1] Due to its fluorescent properties, it is suitable for various applications, including flow cytometry and super-resolution microscopy (STORM).[1]
Experimental Protocol: Protein Labeling with this compound
This protocol describes a general two-step procedure for labeling a protein with this compound using EDC and Sulfo-NHS.
Materials:
-
Protein of interest with accessible carboxyl groups
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (e.g., PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[4]
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended): To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature. This will hydrolyze any remaining active esters.
-
Purification of the Labeled Protein: Remove unconjugated this compound and reaction byproducts by extensive dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the Amax of the dye (~399 nm).
Degree of Labeling (DOL) = (A_max of conjugate × ε_protein) / [(A_280 of conjugate - (A_max of conjugate × CF)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor (A_280 of the free dye / A_max of the free dye).[5]
-
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Labeling Reaction | Optimize the molar ratio of dye to protein. Ensure the pH of the activation and coupling buffers are correct.[6] Verify the activity of EDC and Sulfo-NHS, as they are moisture-sensitive. |
| Protein Precipitation | This may occur if too many surface charges are modified.[7] Reduce the molar ratio of the labeling reagents. Perform the reaction at a lower temperature (4°C). |
| Photobleaching | Blue fluorescent dyes can be susceptible to photobleaching.[7] Reduce the intensity and duration of light exposure during imaging. Use an anti-fade mounting medium.[8] |
| Incorrect Imaging Settings | Ensure the excitation and emission filters on the microscope are appropriate for BP Fluor 405 (Ex/Em: ~399/422 nm).[1] |
Issue 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Excess Unconjugated Dye | Ensure thorough removal of all unbound dye after the labeling reaction using dialysis or gel filtration.[5] |
| Autofluorescence | Biological samples often exhibit autofluorescence, particularly in the blue and green channels.[7][9][10] Include an unstained control to assess the level of autofluorescence. Consider using a spectral unmixing tool if available on your imaging software.[11] |
| Non-specific Binding of the Labeled Protein | Use appropriate blocking agents (e.g., BSA) in your experimental buffer. Titrate the concentration of the labeled protein to find the optimal signal-to-noise ratio. |
| Contamination of Buffers or Reagents | Use fresh, high-purity reagents and sterile-filtered buffers to avoid fluorescent contaminants. |
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
BP Fluor 405 Cadaverine vs. Alexa Fluor 405: A Performance Comparison for Researchers
In the realm of fluorescence applications, particularly in bioconjugation and cellular imaging, the choice of fluorophore is critical to experimental success. For researchers utilizing the 405 nm laser line, both BP Fluor 405 Cadaverine (B124047) and Alexa Fluor 405 are prominent options. This guide provides a detailed comparison of their performance characteristics based on available data, to aid researchers, scientists, and drug development professionals in making an informed decision.
Spectral Properties: A Head-to-Head Comparison
The performance of a fluorophore is fundamentally defined by its spectral properties. Below is a summary of the key spectral characteristics for both BP Fluor 405 Cadaverine and Alexa Fluor 405.
| Property | This compound | Alexa Fluor 405 |
| Excitation Maximum (nm) | 399[1][2] | 401[3][4][5][6][7], 402[8] |
| Emission Maximum (nm) | 422[1][2] | 421[3][5][6][7][8], 422[4] |
| Extinction Coefficient (cm⁻¹M⁻¹) | 29,000[1][2] - 35,000[9][10] | 34,000[5][6] - 35,000[8] |
| Quantum Yield | Not Available | Not explicitly stated in search results |
| pH Sensitivity | Insensitive from pH 4 to 10[10][11] | pH-insensitive over a wide molar range[3] |
Note: The quantum yield for Alexa Fluor 405 is not explicitly stated in the provided search results. While a table of quantum yields for various Alexa Fluor dyes is available, Alexa Fluor 405 is not included in that specific list[12].
Based on the available data, BP Fluor 405 and Alexa Fluor 405 exhibit nearly identical excitation and emission maxima, making them spectrally interchangeable for applications utilizing the 405 nm laser line[11][13]. Their extinction coefficients are also comparable, suggesting similar abilities to absorb light. Both dyes are reported to be pH-insensitive over a broad range, which is a crucial feature for maintaining stable fluorescence signals in live-cell imaging and other biological applications.
Functional Equivalence and Applications
BP Fluor 405 is often marketed as an "Alexa Fluor 405 Equivalent"[11][13]. Both dyes are water-soluble and frequently employed in multi-color applications such as flow cytometry and super-resolution microscopy (STORM)[1][2][9][11]. The "cadaverine" moiety on BP Fluor 405 provides a primary amine, making it a reactive building block for labeling carboxylic acids or for fixation with aldehydes like formaldehyde (B43269) or glutaraldehyde[1][2]. Alexa Fluor 405 is also available in various reactive forms for bioconjugation[3].
Experimental Workflow: Bioconjugation of Carboxylic Acids
The cadaverine group on BP Fluor 405 enables its conjugation to molecules containing carboxylic acid groups through the formation of a stable amide bond. This process typically involves the use of carbodiimide (B86325) crosslinkers.
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Alexa Fluor 405 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Spectrum [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 5. microscopy.unc.edu [microscopy.unc.edu]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. KRAS/Alexa Fluor 405 FluoroFinder [app.fluorofinder.com]
- 8. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. BP Fluor 405 DBCO, 2362006-29-7 | BroadPharm [broadpharm.com]
- 10. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 11. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. medkoo.com [medkoo.com]
A Head-to-Head Comparison: BP Fluor 405 Cadaverine and DyLight 405 for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of two prominent blue fluorescent probes: BP Fluor 405 Cadaverine (B124047) and DyLight 405, offering insights into their performance characteristics and application protocols.
This objective comparison, supported by available experimental data, aims to empower researchers to make informed decisions for their specific microscopy needs, from routine cellular imaging to advanced super-resolution applications.
Quantitative Performance At-a-Glance
To facilitate a clear comparison of the key photophysical properties of BP Fluor 405 Cadaverine and DyLight 405, the following table summarizes their essential quantitative data.
| Property | This compound | DyLight 405 |
| Excitation Maximum (λex) | 399 nm[1] | ~400 nm[2][3][4][5][6] |
| Emission Maximum (λem) | 422 nm[1] | ~420 nm[2][3][5] |
| Molar Extinction Coefficient (ε) | 29,000 cm⁻¹M⁻¹[1] | 30,000 cm⁻¹M⁻¹[3][5] |
| Quantum Yield (Φ) | Not specified | High[2][7] |
| Photostability | Stated to be photostable[8] | High[2][3][7][9][10] |
| pH Sensitivity | pH-insensitive from pH 4 to 10[11] | Less pH-sensitive[2] |
| Solubility | Water, DMSO, DMF[1] | Water soluble |
Delving into the Details: A Comparative Analysis
Both this compound and DyLight 405 are designed for the 405 nm laser line, common in many confocal microscopes and flow cytometers, emitting a vibrant blue fluorescence. Their spectral characteristics are remarkably similar, with excitation maxima around 399-400 nm and emission maxima around 420-422 nm[1][2][3][4][5][6]. This spectral proximity suggests that they can be used interchangeably with standard DAPI filter sets.
Photostability is a critical factor for imaging experiments that require prolonged or repeated exposure to excitation light. Both dyes are marketed as having high photostability[2][3][7][8][9][10]. This attribute is crucial for time-lapse imaging and for preserving the fluorescent signal during the acquisition of z-stacks in confocal microscopy.
For applications in living cells or in experiments with varying pH conditions, the stability of the fluorophore's fluorescence across a range of pH values is important. BP Fluor 405 is noted to be pH-insensitive between pH 4 and 10, while DyLight 405 is described as being less pH-sensitive[2][11].
The cadaverine functional group on this compound makes it a reactive probe suitable for labeling carboxylic acids or for use in transglutaminase-mediated labeling reactions[1]. DyLight 405 is available in various reactive forms, including NHS esters for labeling primary amines.
Experimental Protocols: A General Guide for Fluorescent Cadaverine Labeling in Microscopy
While specific protocols may vary depending on the application and sample type, the following provides a generalized workflow for utilizing a fluorescent cadaverine, such as this compound, for labeling in fluorescence microscopy. This protocol is adapted from methodologies for similar fluorescently labeled cadaverines[13].
Materials:
-
Cells or tissue of interest cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Labeling buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound or DyLight 405-conjugated probe
-
(Optional) Transglutaminase enzyme
-
Mounting medium
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips to the desired confluency.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Labeling:
-
Prepare the labeling solution by diluting this compound or the DyLight 405 probe in the labeling buffer to the desired concentration.
-
For transglutaminase-mediated labeling, include the enzyme in the labeling solution according to the manufacturer's recommendations.
-
Incubate the cells with the labeling solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with the labeling buffer.
-
-
Mounting:
-
Carefully remove the coverslips from the washing buffer and gently blot the excess liquid from the edge.
-
Place a drop of mounting medium onto a clean microscope slide.
-
Invert the coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Visualize the labeled cells using a fluorescence microscope equipped with a 405 nm laser and an appropriate emission filter (e.g., 450/50 nm bandpass).
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. stressmarq.com [stressmarq.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jacksonimmuno.com [jacksonimmuno.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. RANBP1/DyLight 405 FluoroFinder [app.fluorofinder.com]
- 7. Streptavidin, DyLight 405 conjugated | Rockland Immunochemicals | Biomol.com [biomol.com]
- 8. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Anti-tdTomato, DyLight® 405 Polyclonal IgG Antibody: A Vital Tool for Fluorescence Imaging – Collaborative project in quantitative genetics of Arabidopsis thaliana [naturalvariation.org]
- 11. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescein cadaverine incorporation as a novel technique for the characterization of terminal differentiation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BP Fluor 405 Cadaverine versus Pacific Blue for Flow Cytometry in Autophagy Research
For researchers, scientists, and drug development professionals engaged in flow cytometry-based cellular analysis, the selection of appropriate fluorophores is paramount for generating robust and reproducible data. This guide provides an objective comparison of two violet laser-excitable fluorescent probes, BP Fluor 405 Cadaverine (B124047) and Pacific Blue Cadaverine, with a focus on their application in the detection of autophagy.
This comparison synthesizes publicly available data to evaluate the spectral properties, and potential performance characteristics of these dyes. While direct head-to-head experimental data for the cadaverine conjugates was not available, performance can be inferred from the properties of their parent fluorophores. BP Fluor 405 is spectrally similar to Alexa Fluor 405, and as such, data for Alexa Fluor 405 is used as a proxy for BP Fluor 405 in this guide.
Spectral Properties: A Quantitative Overview
A summary of the key spectral properties of BP Fluor 405 and Pacific Blue is presented below. Brightness is a critical parameter in flow cytometry, calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | BP Fluor 405 (as Alexa Fluor 405) | Pacific Blue |
| Excitation Maximum (nm) | ~401 | ~401-410 |
| Emission Maximum (nm) | ~421 | ~452-455 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~35,000 | ~30,000-46,000 |
| Quantum Yield | ~0.36[1] | ~0.60-0.80 |
| Relative Brightness | Moderate | High |
Performance Characteristics in Flow Cytometry
Brightness and Photostability
Pacific Blue is generally considered a brighter dye than Alexa Fluor 405, which translates to a stronger signal in flow cytometry applications.[2] However, Alexa Fluor dyes are renowned for their superior photostability compared to many traditional fluorophores, including coumarin-based dyes like Pacific Blue.[3][4] This increased photostability can be advantageous in experiments requiring long acquisition times or in cell sorting applications where cells are exposed to the laser for extended periods.
Spectral Overlap and Compensation
Both BP Fluor 405 and Pacific Blue are excited by the violet laser (405 nm). Their emission spectra, while distinct, can still lead to spectral overlap into adjacent channels, particularly the FITC (or other green fluorophore) and PE channels. The broader emission peak of Pacific Blue may result in slightly more spillover into the FITC channel compared to BP Fluor 405.[5][6][7][8][9] Careful compensation is crucial when using either of these dyes in a multicolor panel to ensure accurate data interpretation.
Application in Autophagy Detection
Cadaverine-based fluorescent dyes are valuable tools for studying autophagy. They are thought to incorporate into autophagic vacuoles, allowing for the quantification of this process by flow cytometry. The workflow for such an experiment is outlined below.
The process of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with a lysosome to form an autolysosome, where the contents are degraded.
References
- 1. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Compensation of Fluorescent Spillover • CytoExploreR [dillonhammill.github.io]
- 8. No-Compensation Immunophenotyping | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pedsresearch.org [pedsresearch.org]
A Head-to-Head Comparison of Blue Fluorescent Dyes for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical step in live-cell imaging. This guide provides an objective comparison of commonly used blue fluorescent dyes, focusing on their performance, supporting experimental data, and detailed protocols to aid in making an informed decision for your specific research needs.
The ideal blue fluorescent dye for live-cell imaging should exhibit high brightness, robust photostability, and minimal cytotoxicity to ensure the acquisition of reliable and reproducible data from healthy, unperturbed cells. This guide focuses on a head-to-head comparison of three prominent nuclear stains: the traditional Hoechst 33342 and DAPI, and a newer far-red alternative, SiR-Hoechst. Additionally, we will consider NucBlue™ Live, a commercially available formulation of Hoechst 33342.
Quantitative Data Presentation
The performance of a fluorescent dye is best assessed through quantitative metrics. The following table summarizes the key photophysical and biological properties of the selected dyes.
| Property | Hoechst 33342 | DAPI | SiR-Hoechst | NucBlue™ Live ReadyProbes™ Reagent |
| Excitation Max (nm) | ~350 (Bound to DNA)[1] | ~359 (Bound to DNA)[2][3] | 652 (Bound to DNA)[4] | ~360 (Bound to DNA)[5] |
| Emission Max (nm) | ~461 (Bound to DNA)[1] | ~457 (Bound to DNA)[2][3] | 672 (Bound to DNA)[4] | ~460 (Bound to DNA)[5] |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~42,000 (at 346 nm in H₂O) | 27,000[3][6] | Not explicitly found | ~42,000 (as Hoechst 33342) |
| Quantum Yield (Φ) | Low in aqueous solution, increases ~30-fold upon binding to DNA[7][8] | 0.92 (bound to DNA)[6] | Low in aqueous solution, increases ~50-fold upon binding to DNA[9] | Low in aqueous solution, increases significantly upon binding to DNA |
| Photostability | Less photostable than DAPI; subject to photobleaching upon prolonged UV exposure[10][11] | More photostable than Hoechst dyes[10] | High photostability, suitable for long-term imaging and super-resolution microscopy[4] | Similar to Hoechst 33342 |
| Cell Permeability | High, readily enters live cells[11][12] | Low to moderate, generally preferred for fixed cells, but can enter live cells at higher concentrations[13][14] | High, readily enters live cells[4] | High (as Hoechst 33342)[5] |
| Cytotoxicity | Low at recommended concentrations, but can induce apoptosis and cell cycle arrest at higher concentrations or with prolonged UV exposure[15][16] | More toxic to live cells than Hoechst dyes[13] | Minimal toxicity reported at effective concentrations[4] | Low, similar to Hoechst 33342 |
Dye Characteristics and Performance
Hoechst 33342 is a widely used, cell-permeant blue fluorescent dye that binds to the minor groove of DNA, with a preference for AT-rich regions.[7] Its fluorescence is significantly enhanced upon binding to DNA, providing a good signal-to-noise ratio for nuclear staining in live cells.[8] However, its excitation in the UV range can induce phototoxicity and photobleaching, which may affect cell viability and limit long-term imaging experiments.[11][15]
DAPI (4',6-diamidino-2-phenylindole) is another popular blue fluorescent DNA stain with similar spectral properties to Hoechst.[2] While it is very bright and more photostable than Hoechst dyes, its lower cell permeability and higher cytotoxicity make it less ideal for live-cell imaging.[10][13] It is more commonly used for staining fixed cells.
SiR-Hoechst is a more recent development that combines the DNA-binding moiety of Hoechst with a silicon-rhodamine (SiR) fluorophore.[4] This modification shifts the excitation and emission wavelengths to the far-red spectrum, which significantly reduces phototoxicity and allows for deeper tissue penetration.[4] SiR-Hoechst exhibits minimal toxicity and high photostability, making it an excellent choice for long-term live-cell imaging and super-resolution microscopy techniques like STED.[4][9]
NucBlue™ Live ReadyProbes™ Reagent is a ready-to-use formulation of Hoechst 33342.[5] It offers the convenience of a room-temperature stable, pre-diluted solution, simplifying the staining protocol. Its performance characteristics are comparable to those of standard Hoechst 33342.
Experimental Protocols
Accurate and reproducible comparison of fluorescent dyes requires standardized experimental protocols. Below are detailed methodologies for assessing key performance indicators.
Protocol for Determining Brightness (Relative Quantum Yield)
The brightness of a fluorescent dye is a product of its molar extinction coefficient and its fluorescence quantum yield. A relative quantum yield can be determined by comparing the fluorescence of the dye in live cells to a standard.
-
Cell Preparation: Seed cells (e.g., HeLa, U2OS) on a glass-bottom imaging dish and culture to 70-80% confluency.
-
Staining:
-
Prepare working solutions of each dye at a concentration that gives a clear nuclear signal with low background (e.g., 1 µg/mL for Hoechst 33342 and DAPI, 1 µM for SiR-Hoechst).
-
Incubate the cells with the respective dye solution in complete culture medium for 15-30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Wash the cells twice with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Acquire images using a fluorescence microscope with appropriate filter sets for each dye. Use identical acquisition settings (excitation intensity, exposure time, camera gain) for all dyes to allow for direct comparison.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) within the nuclei of multiple cells for each dye.
-
Measure the mean fluorescence intensity within each ROI.
-
Correct for background fluorescence by measuring the mean intensity of a region without cells.
-
The relative brightness can be compared based on the background-corrected mean fluorescence intensities.
-
Protocol for Assessing Photostability
Photostability is the dye's resistance to photobleaching upon continuous exposure to excitation light.
-
Cell Preparation and Staining: Prepare and stain cells as described in the brightness protocol.
-
Time-Lapse Imaging:
-
Select a field of view with several stained cells.
-
Acquire a time-lapse series of images with continuous illumination using the appropriate excitation wavelength for each dye. Keep the interval between images constant (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the stained nuclei in the first and last frames of the time-lapse series.
-
Calculate the percentage of fluorescence intensity remaining at the end of the experiment. A higher percentage indicates greater photostability.
-
Alternatively, plot the fluorescence intensity over time to determine the photobleaching rate constant.
-
Protocol for Evaluating Cytotoxicity (MTS Assay)
Cytotoxicity can be quantitatively assessed using a colorimetric assay such as the MTS assay, which measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment. Allow cells to adhere overnight.
-
Dye Incubation:
-
Prepare a range of concentrations for each fluorescent dye in complete culture medium.
-
Replace the medium in the wells with the dye-containing medium. Include control wells with medium only (no cells) and medium with cells but no dye.
-
Incubate the plate for a period relevant to a typical live-cell imaging experiment (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" control from all other readings.
-
Calculate cell viability as a percentage relative to the "cells with no dye" control.
-
Plot cell viability against dye concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Mechanism of Action: Minor Groove Binding Dyes
The following diagram illustrates the binding mechanism of Hoechst and DAPI to the minor groove of DNA, which is crucial for their function as nuclear stains.
General Experimental Workflow for Live-Cell Imaging
This workflow outlines the key steps involved in a typical live-cell imaging experiment using fluorescent dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. DAPI | AAT Bioquest [aatbio.com]
- 3. DAPI Specifications | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. NucBlue Live ReadyProbes Reagent Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. biotium.com [biotium.com]
- 14. wi.mit.edu [wi.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of BP Fluor 405 Cadaverine Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BP Fluor 405 Cadaverine (B124047) with other fluorescent cadaverine alternatives. It offers a framework for validating the specificity of these probes, supported by detailed experimental protocols and illustrative data.
Introduction
Fluorescently labeled cadaverine analogs are essential tools for investigating the activity of transglutaminases (TGases), a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds.[1][2][3] These probes act as amine donor substrates, becoming incorporated into proteins by active TGases, thereby allowing for the visualization and quantification of enzyme activity in cellular and biochemical assays. BP Fluor 405 Cadaverine is a blue-fluorescent probe that offers a specific spectral profile for multiplexing with other fluorophores.[4][5][6] This guide outlines a validation process to ensure the specificity of this compound staining and compares its key photophysical properties to commonly used alternatives.
Product Properties: A Comparative Overview
The choice of a fluorescent cadaverine probe depends on the specific experimental setup, including the available excitation sources and the need for multiplexing with other fluorescent labels. The following table summarizes the key properties of this compound and other commercially available alternatives.
| Feature | This compound | Alexa Fluor 488 Cadaverine | Fluorescein Cadaverine | Dansyl Cadaverine |
| Excitation Max (nm) | 399[4] | 495 | 494 | 335 |
| Emission Max (nm) | 422[4] | 519 | 518 | 518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 29,000[4] | 71,000 | 83,000 | 4,600 |
| Quantum Yield | ~0.92 (for Alexa Fluor 405) | ~0.92 | ~0.92 | 0.5-0.7 (solvent dependent) |
| Solubility | Water, DMSO, DMF[4] | Water, DMSO, DMF | DMSO, DMF | DMSO, DMF |
| Key Advantages | Ideal for 405 nm laser lines, suitable for STORM super-resolution microscopy.[4] | Bright and photostable, widely used. | Cost-effective, bright. | Environmentally sensitive fluorescence. |
| Potential Limitations | Lower extinction coefficient compared to green-emitting dyes. | Spectral overlap with other green fluorophores. | pH-sensitive fluorescence, lower photostability. | Lower quantum yield and extinction coefficient. |
Experimental Validation of Specificity
To ensure that the fluorescent signal from this compound is a direct result of transglutaminase activity, a series of validation experiments are crucial. The following protocol provides a framework for assessing the specificity of the probe in a cell-based assay.
Experimental Protocol: Validation of this compound Specificity for Transglutaminase 2 (TG2) Activity
1. Cell Culture and Treatment:
- Culture a cell line known to express TG2 (e.g., NIH-3T3 fibroblasts) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
- Seed cells onto glass-bottom dishes suitable for fluorescence microscopy.
- Induce TG2 activity by treating cells with an appropriate stimulus (e.g., 10 µM ionomycin (B1663694) in serum-free media for 1 hour).
- Include a negative control group treated with a TG2 inhibitor (e.g., 100 µM cystamine) for 30 minutes prior to and during ionomycin treatment.
- Maintain an untreated control group.
2. Staining with this compound:
- Prepare a 10 mM stock solution of this compound in DMSO.
- During the final 30 minutes of ionomycin treatment, add this compound to the culture media at a final concentration of 50 µM.
- Incubate the cells at 37°C in the dark.
3. Fixation and Permeabilization:
- Wash the cells three times with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes for subsequent immunostaining.
4. (Optional) Immunofluorescence Co-staining:
- Block non-specific binding with 5% BSA in PBS for 1 hour.
- Incubate with a primary antibody against a known TG2 substrate (e.g., fibronectin) overnight at 4°C.
- Wash three times with PBS.
- Incubate with a secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 594) for 1 hour at room temperature.
- Wash three times with PBS.
5. Imaging and Data Analysis:
- Mount coverslips with an anti-fade mounting medium.
- Acquire images using a confocal microscope equipped with a 405 nm laser for BP Fluor 405 excitation and appropriate emission filters.
- Quantify the mean fluorescence intensity of BP Fluor 405 per cell for each experimental group using image analysis software (e.g., ImageJ).
- Calculate the signal-to-noise ratio by dividing the mean fluorescence intensity of the ionomycin-treated group by that of the inhibitor-treated group.
- Assess photostability by measuring the decay in fluorescence intensity over a time-lapse acquisition.
Hypothetical Comparative Data
The following table presents hypothetical data from the experimental protocol described above, comparing the performance of this compound with other fluorescent cadaverine analogs. This data is for illustrative purposes and actual results may vary.
| Parameter | This compound | Alexa Fluor 488 Cadaverine | Fluorescein Cadaverine | Dansyl Cadaverine |
| Mean Fluorescence Intensity (Ionomycin-treated) | 850 | 1500 | 1300 | 450 |
| Mean Fluorescence Intensity (Inhibitor-treated) | 120 | 150 | 180 | 90 |
| Signal-to-Noise Ratio | 7.1 | 10.0 | 7.2 | 5.0 |
| Photostability (% initial intensity after 60s) | 85% | 90% | 70% | 75% |
Visualizing the Molecular Mechanism and Experimental Process
To further clarify the underlying principles and the experimental design, the following diagrams illustrate the transglutaminase signaling pathway and the workflow for validating probe specificity.
Caption: Transglutaminase 2 Activation and Substrate Labeling.
Caption: Workflow for Validating Probe Specificity.
Conclusion
Validating the specificity of any fluorescent probe is paramount for obtaining reliable and interpretable data. While this compound offers a valuable tool for studying transglutaminase activity, particularly in multicolor imaging experiments, its performance should be rigorously assessed. By following a systematic validation protocol and comparing its properties with other available probes, researchers can confidently select the most appropriate tool for their specific research questions. The experimental framework provided in this guide can be adapted to various cell types and experimental conditions to ensure the robust validation of this compound staining.
References
- 1. A fluorescent substrate of transglutaminase for detection and characterization of glutamine acceptor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of Fluoresceincadaverine for detecting amine acceptor protein substrates accessible to active transglutaminase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and characterization, using fluoresceincadaverine, of amine acceptor protein substrates accessible to active transglutaminase expressed by rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 5. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 6. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
Assessing the Selectivity of BP Fluor 405 Cadaverine Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and selective labeling of biomolecules is paramount for accurate experimental outcomes. This guide provides a comparative assessment of BP Fluor 405 Cadaverine (B124047), a fluorescent probe designed for labeling carboxylic acids, against its key alternatives. By examining their performance based on available data and outlining detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Introduction to Carboxyl-Reactive Fluorescent Probes
BP Fluor 405 Cadaverine is a blue-fluorescent dye designed for this purpose. This guide compares its performance with two spectrally similar and commonly used alternatives: Alexa Fluor 405 Cadaverine and DyLight 405 Cadaverine.
Performance Comparison
While direct head-to-head quantitative data on the selectivity of these specific cadaverine probes is limited in publicly available literature, we can infer their performance based on the properties of their parent dyes and general principles of protein labeling. The following table summarizes the key spectral properties of these dyes.
| Feature | This compound | Alexa Fluor 405 Cadaverine | DyLight 405 Cadaverine |
| Excitation Max (nm) | ~399[1] | ~401[2] | ~400[3] |
| Emission Max (nm) | ~422[1] | ~421[2] | ~421 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~29,000[1] | ~34,000[2] | ~30,000[3] |
| Photostability | Stated to be suitable for STORM | High | High |
| Brightness | Information not available | Generally high for Alexa Fluor dyes | Generally high for DyLight dyes |
| pH Sensitivity | pH-insensitive from pH 4 to 10[1] | Information not available | Less pH-sensitive |
Experimental Protocols for Assessing Selectivity
To provide a rigorous comparison of the selectivity of this compound and its alternatives, a series of well-controlled experiments are necessary. Below are detailed protocols for key experiments.
Labeling Efficiency and Degree of Labeling (DoL) Determination
This protocol determines the efficiency with which each probe labels a model protein.
Workflow for Labeling Efficiency Determination
References
Performance of BP Fluor™ 405 Cadaverine in Diverse Buffer Systems: A Comparative Guide
For researchers engaged in molecular biology, drug discovery, and diagnostics, the selection of a fluorescent probe is pivotal for assay sensitivity and reliability. BP Fluor™ 405 Cadaverine (B124047), a blue-fluorescent dye, is frequently utilized for labeling and detecting proteins, particularly in transglutaminase assays. Its performance, however, can be influenced by the biochemical environment. This guide provides a comparative analysis of BP Fluor™ 405 Cadaverine's performance in various common laboratory buffers and contrasts it with two widely used alternatives: Dansyl Cadaverine and Fluorescein Cadaverine.
Comparative Analysis of Fluorescent Cadaverines
The choice of a fluorescent cadaverine derivative significantly impacts experimental outcomes. The ideal probe should exhibit high fluorescence intensity, photostability, and minimal sensitivity to the buffer environment within the experimental pH range.
Table 1: Predicted Performance Characteristics of Fluorescent Cadaverines in Common Buffers
| Feature | BP Fluor™ 405 Cadaverine (Coumarin-based) | Dansyl Cadaverine | Fluorescein Cadaverine |
| Excitation Max (nm) | ~399-402[1] | ~333-335 | ~493[2] |
| Emission Max (nm) | ~421-422[1][3] | ~518 | ~517[2] |
| Predicted Brightness | Moderate to High | Moderate (highly solvent-dependent) | High |
| pH Sensitivity | Largely insensitive (pH 4-10)[4][5] | Fluorescence is environmentally sensitive | Highly pH-dependent (pKa ~6.4)[6][7] |
| Photostability | Good to Excellent (Coumarin class)[8] | Moderate | Poor to Moderate |
| Common Buffers (Predicted Performance) | |||
| PBS (pH 7.4) | Excellent | Good | Good (sensitive to minor pH shifts) |
| Tris (pH 7.5-8.5) | Excellent | Good | Excellent |
| HEPES (pH 7.2-7.6) | Excellent | Good | Good (sensitive to minor pH shifts) |
| MES (pH 6.0-6.5) | Excellent | Performance may vary | Reduced fluorescence[6] |
| Acetate (pH 4.5-5.5) | Excellent | Performance may vary | Significantly reduced fluorescence[6] |
Note: The performance predictions are based on the general characteristics of the respective fluorophore families. Actual performance may vary depending on the specific experimental conditions, including buffer concentration, temperature, and the presence of other molecules.
Experimental Protocols for Performance Evaluation
To facilitate a direct comparison of these fluorescent probes in your specific experimental context, the following protocols for measuring key performance indicators are provided.
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating the performance of fluorescent cadaverines.
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a common approach.[9]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvents (e.g., DMSO for stock solutions)
-
Your chosen buffers (e.g., PBS, Tris, HEPES, MES, Acetate)
-
BP Fluor™ 405 Cadaverine, Dansyl Cadaverine, Fluorescein Cadaverine
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mM) of each fluorescent cadaverine and the quantum yield standard in a suitable solvent like DMSO.
-
Prepare Working Solutions: For each buffer to be tested, prepare a series of dilutions of each fluorescent cadaverine and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence: In the spectrofluorometer, record the fluorescence emission spectrum for each dilution. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
Data Analysis:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under the corrected emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.[9]
-
Protocol 2: Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to excitation light.
Materials:
-
Fluorescence microscope with a camera or a spectrofluorometer with time-scan capabilities
-
The fluorescent cadaverine solutions in the buffers to be tested
Procedure:
-
Sample Preparation: Prepare a solution of each fluorescent cadaverine in each buffer at a concentration suitable for fluorescence measurement.
-
Continuous Excitation: Continuously illuminate the sample with the excitation light source.
-
Monitor Fluorescence Decay: Record the fluorescence intensity at regular intervals over a set period.
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be determined by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.[10]
-
Signaling Pathways and Applications
BP Fluor™ 405 Cadaverine and its alternatives are commonly used as substrates for transglutaminases (TGs). These enzymes catalyze the formation of an isopeptide bond between a glutamine residue in a protein and the primary amine of the fluorescent cadaverine.
Caption: Transglutaminase-mediated protein labeling with fluorescent cadaverine.
Conclusion
Based on the properties of its core coumarin (B35378) structure, BP Fluor™ 405 Cadaverine is predicted to be a robust and reliable fluorescent probe for a wide range of applications, demonstrating excellent stability across a broad pH range. This makes it a superior choice over Fluorescein Cadaverine in acidic to neutral conditions and potentially more predictable than the environmentally sensitive Dansyl Cadaverine. However, for applications in the alkaline range and where maximal brightness is the primary concern, Fluorescein Cadaverine may be a suitable option, provided the pH is strictly controlled. The provided protocols offer a framework for researchers to empirically determine the optimal fluorescent cadaverine and buffer system for their specific needs, ensuring data of the highest quality and reproducibility.
References
- 1. BP Fluor 405 Cadaverine, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. biotium.com [biotium.com]
- 3. bu.edu [bu.edu]
- 4. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 5. BP Fluor 594 Cadaverine | BroadPharm [broadpharm.com]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield and Brightness of BP Fluor 405 Cadaverine
For researchers, scientists, and drug development professionals utilizing fluorescence-based methodologies, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of BP Fluor 405 Cadaverine with other commercially available, spectrally similar dyes excitable by a 405 nm laser, focusing on the key performance metrics of quantum yield and brightness.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is a composite measure of its ability to absorb light (extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).[1] This relationship is defined by the equation:
Brightness = Extinction Coefficient (ε) × Quantum Yield (Φ) [1]
The following table summarizes the available photophysical data for this compound and its alternatives. It is important to note that the quantum yield for this compound is not publicly available from the manufacturer. For comparative purposes, the data for other relevant dyes are included.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Calculated Brightness (ε × Φ) |
| This compound | 399[2] | 422[2] | 29,000[2] | Not Provided | Not Calculable |
| BP Fluor 405 (general) | 402[3] | 424[3] | 35,000[3] | Not Provided | Not Calculable |
| Alexa Fluor 405 | 401[4] | 421[4] | 34,000 - 35,000[5][6] | Not Provided | Not Calculable |
| Pacific Blue | 401[7] | 452[7] | 46,000[7] | 0.78[7][8] | 35,880 |
| Cascade Blue | 399-403[9] | 422-430[9] | 23,000 - 30,000[9] | "Good to excellent"[9] | Not Calculable |
Note: The quantum yield for Alexa Fluor 405 is not consistently reported in publicly available documentation from the primary manufacturer. Cascade Blue is described as having a "good to excellent" quantum yield, but a specific numerical value is not provided.[9]
Experimental Protocols
Accurate determination of quantum yield and brightness is essential for the objective comparison of fluorophores. The following are detailed methodologies for these key experiments.
Relative Quantum Yield Determination
The relative quantum yield of a fluorescent dye is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[10]
Materials:
-
Spectrofluorometer with spectral correction capabilities
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield (e.g., this compound)
-
Spectroscopic grade solvent (e.g., water, ethanol, or PBS)
Procedure:
-
Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The same excitation wavelength must be used for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.
-
Calculate the slope (gradient) of the linear regression for both plots.
-
Calculate the relative quantum yield (Φ_x) of the unknown sample using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots for the unknown and standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the unknown and standard, respectively (if the same solvent is used, this term is 1).[10]
-
Brightness Determination
The brightness of a fluorescent molecule is a calculated value derived from its extinction coefficient and quantum yield.[1]
Procedure:
-
Determine the molar extinction coefficient (ε) of the dye at its absorption maximum. This is typically done by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.
-
Measure the fluorescence quantum yield (Φ) as described in the protocol above.
-
Calculate the brightness by multiplying the extinction coefficient by the quantum yield: Brightness = ε × Φ.
Visualizing Key Concepts and Workflows
To further elucidate the relationships between these photophysical properties and the experimental procedures, the following diagrams are provided.
Caption: The relationship between Extinction Coefficient, Quantum Yield, and Brightness.
Caption: Workflow for determining the relative quantum yield of a fluorescent dye.
References
- 1. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 2. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 3. BP Fluor 405 DBCO, 2362006-29-7 | BroadPharm [broadpharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Fluorophores [microscopy.unc.edu]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 9. Cascade blue derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Photostability analysis of BP Fluor 405 Cadaverine versus other fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorophore is critical for generating reliable and reproducible data in fluorescence-based assays. This guide provides a comparative analysis of the photostability of BP Fluor 405 Cadaverine against other commonly used blue fluorophores. Due to the limited availability of direct photostability data for this compound, this guide will leverage data from its spectral equivalent, Alexa Fluor 405, and compare it with other blue fluorophores such as Alexa Fluor 350, DAPI, Hoechst 33342, and Pacific Blue.
It is important to note that the photostability of a fluorophore is highly dependent on the experimental conditions, including illumination intensity, wavelength, and the local chemical environment. Therefore, data compiled from various sources should be interpreted with caution. For the most accurate comparison, it is recommended to perform a direct head-to-head photostability analysis under your specific experimental conditions.
Quantitative Photostability Comparison
The following table summarizes the available quantitative and qualitative data on the photostability of this compound and other blue fluorophores. The primary metric for comparison is the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| This compound | ~399 | ~422 | Not Published | Assumed to be similar to Alexa Fluor 405 |
| Alexa Fluor 405 | ~401 | ~421 | 0.92[1] | Generally considered photostable, though some reports suggest rapid fading under certain conditions. |
| Alexa Fluor 350 | ~346 | ~442 | 0.24[2] | Moderately photostable.[2][3] |
| DAPI | ~358 (bound to DNA) | ~461 (bound to DNA) | ~0.92 (bound to DNA)[4] | Generally considered photostable. |
| Hoechst 33342 | ~350 (bound to DNA) | ~461 (bound to DNA) | Not Published | Can be phototoxic and prone to photobleaching under prolonged illumination.[5][6] |
| Pacific Blue | ~404 | ~455 | Not Published | Good photostability.[7] |
Experimental Protocols for Photostability Analysis
A standardized protocol is crucial for the accurate assessment and comparison of fluorophore photostability. Below is a detailed methodology for measuring the photobleaching rate of fluorophores in a cellular context.
Objective:
To quantify and compare the photostability of different fluorophores by measuring their photobleaching rate under controlled illumination conditions.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorophore-conjugated antibodies or other labeling reagents
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium (without antifade for this experiment)
-
Fluorescence microscope (confocal or widefield) with a stable light source (laser or LED) and appropriate filter sets
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Culture cells to an appropriate confluency on glass-bottom dishes or coverslips.
-
Label the cells with the desired fluorophore-conjugated reagent according to the manufacturer's protocol.
-
Wash the cells with PBS to remove any unbound fluorophore.
-
For fixed-cell imaging, fix the cells with fixation buffer, followed by permeabilization if required for the target.
-
Mount the coverslips on microscope slides using a mounting medium without any antifade reagents.
-
-
Microscopy and Image Acquisition:
-
Turn on the microscope and allow the light source to stabilize.
-
Place the sample on the microscope stage and bring the cells into focus.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Set the imaging parameters (e.g., laser power/light source intensity, exposure time, gain) and keep them constant for all experiments to ensure comparability.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Define several regions of interest (ROIs) within the fluorescently labeled structures.
-
Define a background ROI in an area with no cells.
-
Measure the mean fluorescence intensity within each ROI and the background ROI for each time point.
-
Subtract the mean background intensity from the mean intensity of each cellular ROI for each time point to correct for background fluorescence.
-
Normalize the background-corrected fluorescence intensity for each ROI at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time for each ROI.
-
Fit the data to a single exponential decay curve to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t1/2) using the formula: t1/2 = ln(2) / k . A longer half-life indicates greater photostability.
-
Mandatory Visualizations
To provide a clearer understanding of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for photostability analysis.
Caption: Simplified Jablonski diagram of photobleaching.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. Alexa Fluor 350 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. hellobio.com [hellobio.com]
- 5. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
Evaluating Potential Cross-Reactivity of BP Fluor 405 Cadaverine: A Comparative Guide
In the dynamic landscape of cellular imaging and drug development, the specificity of fluorescent probes is paramount for generating accurate and reproducible data. This guide provides a comprehensive evaluation of BP Fluor 405 Cadaverine (B124047), a blue-fluorescent probe, with a focus on its potential cross-reactivity compared to other commonly used alternatives. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Fluorescent Cadaverine Derivatives and Alternatives
The selection of a fluorescent probe is often dictated by its spectral properties, quantum yield, and potential for non-specific binding. BP Fluor 405 Cadaverine is a carbonyl-reactive building block utilized for modifying carboxylic groups and for cell fixation.[1] It is spectrally similar to other blue-fluorescent dyes like Alexa Fluor 405.[1][2][3] The following table summarizes the key photophysical properties of this compound and its common alternatives.
| Feature | This compound | Alexa Fluor 405 Cadaverine | Dansyl Cadaverine |
| Excitation Max (nm) | ~399[1] | ~401[4] | ~335-340 |
| Emission Max (nm) | ~422[1] | ~421[4] | ~510-540 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~29,000[1] | ~34,000[4] | ~4,000 |
| Quantum Yield | Information not readily available | Information not readily available for the cadaverine conjugate | Environmentally sensitive, generally lower than Alexa Fluor dyes[5][6] |
| Solubility | Water, DMSO, DMF[1] | Water soluble | Soluble in organic solvents, less soluble in water |
| Key Applications | Transglutaminase assays, labeling carboxylic acids, cell fixation[1] | Transglutaminase assays, labeling carboxylic acids | Transglutaminase assays, labeling autophagic vacuoles, biophysical studies[5][6][7] |
Experimental Protocols for Evaluating Cross-Reactivity
To objectively assess the potential cross-reactivity of this compound, a series of well-controlled experiments are necessary. The following protocols are designed to compare its performance against alternative probes in common applications.
Protocol 1: In Vitro Transglutaminase Activity Assay
This assay evaluates the specificity of fluorescent cadaverine derivatives as substrates for transglutaminase (TGase), an enzyme that catalyzes the incorporation of primary amines into proteins.
Materials:
-
Recombinant human transglutaminase 2 (TG2)
-
N,N-dimethylcasein (amine acceptor substrate)
-
This compound
-
Alexa Fluor 405 Cadaverine
-
Dansyl Cadaverine
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of each fluorescent cadaverine derivative in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction mixture in the microplate wells containing assay buffer, N,N-dimethylcasein, and the fluorescent cadaverine derivative at a final concentration of 10 µM.
-
Initiate the reaction by adding TG2 to each well.
-
Immediately measure the fluorescence intensity at time zero using the appropriate excitation and emission wavelengths for each probe.
-
Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes).
-
Negative Control: Include wells with all components except TG2 to determine the background fluorescence.
-
Data Analysis: Plot the fluorescence intensity versus time for each probe. The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the TGase activity. Compare the signal-to-background ratio for each probe. A higher ratio indicates greater specificity.
Protocol 2: Cellular Staining and Non-Specific Binding Analysis
This protocol assesses the non-specific binding of fluorescent probes in a cellular context using immunofluorescence principles.
Materials:
-
Cultured cells (e.g., HeLa or NIH3T3)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
This compound, Alexa Fluor 405 Cadaverine, and Dansyl Cadaverine
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and culture overnight.
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the target).
-
Wash the cells three times with PBS.
-
Block non-specific binding sites by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with each fluorescent probe at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image Acquisition: Acquire images using a fluorescence microscope with appropriate filter sets for each probe, ensuring consistent acquisition settings (e.g., exposure time, gain) across all samples.
-
Data Analysis: Quantify the mean fluorescence intensity of the cells for each probe and concentration. A lower mean fluorescence intensity in the absence of a specific target indicates lower non-specific binding. Visual inspection for punctate or diffuse background staining is also crucial.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental design and the biological context of these probes, the following diagrams are provided.
Caption: Workflow for assessing fluorescent probe cross-reactivity.
Caption: TG2 signaling and probe interaction.
Conclusion
The evaluation of potential cross-reactivity is a critical step in the validation of any fluorescent probe. While this compound offers a valuable tool for researchers, particularly in the blue fluorescence spectrum, a thorough comparison with alternatives is essential for robust and reliable experimental outcomes. The protocols and data presented in this guide provide a framework for researchers to objectively assess the performance of this compound and select the most appropriate probe for their specific research needs, thereby enhancing the accuracy and impact of their findings.
References
- 1. APDye 405 Cadaverine | Alexa Fluor® 405 Cadaverine equivalent | AxisPharm [axispharm.com]
- 2. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Dansyl cadaverine [5-Dimethylaminonaphthalene-1-(N-(5-aminopentyl))sulfonamide] | AAT Bioquest [aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of BP Fluor 405 Cadaverine: A Safety and Operations Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of BP Fluor 405 Cadaverine (B124047). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for BP Fluor 405 Cadaverine in publicly available resources, the following procedures are based on a conservative approach, integrating information from the SDS of a structurally related compound, general guidelines for the disposal of fluorescent dyes and cadaverine derivatives, and standard laboratory safety practices.
Hazard Assessment and Classification
While a definitive hazard classification for this compound is not available, related cadaverine compounds exhibit properties that necessitate careful handling and disposal as hazardous chemical waste. For instance, the Safety Data Sheet for a similar compound, Difluorocarboxyfluorescein Cadaverine, indicates potential hazards such as acute oral toxicity, skin corrosion/irritation, and serious eye damage. Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₃H₂₁N₂O₁₁S₃[1] |
| Molecular Weight | 597.6 g/mol [1] |
| Appearance | (Not specified, likely a solid) |
| Solubility | Soluble in Water, DMSO, DMF[1] |
| Excitation Maximum | 399 nm[1] |
| Emission Maximum | 422 nm[1] |
| Storage | -20°C[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.
Step 1: Waste Segregation
-
Do not dispose of this compound, or any solutions containing it, down the drain.
-
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, absorbent paper).
-
Step 2: Waste Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols if known (based on institutional guidelines, a conservative approach would include symbols for "Harmful/Irritant").
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container (e.g., a properly rated plastic or coated glass bottle).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration of the dye.
-
Ensure the pH of the waste solution is neutral (between 6 and 8) before adding it to the waste container, unless your institution's guidelines specify otherwise.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Spill Management
In the event of a spill of this compound powder or solution:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution, and dispose of all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
All hazardous waste containers holding this compound must be securely sealed.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow all institutional and local regulations for the storage and pickup of hazardous chemical waste.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of materials related to experiments involving this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BP Fluor 405 Cadaverine
Researchers and drug development professionals require immediate and precise safety protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step logistical and safety information for handling BP Fluor 405 Cadaverine (B124047), a water-soluble, blue-fluorescent dye.[1][2] Adherence to these procedures is critical for personal safety and proper environmental compliance.
Immediate Safety and Handling Protocols
BP Fluor 405 Cadaverine is a carbonyl-reactive building block.[1] While some safety data sheets for similar fluorescent dye cadaverine conjugates may classify them as non-hazardous, the parent compound, cadaverine, is toxic, corrosive, and harmful if inhaled, swallowed, or absorbed through the skin.[3] Therefore, it is imperative to handle this compound with stringent safety measures in place.
Engineering Controls:
-
It is highly recommended to handle the compound within a certified chemical fume hood to minimize exposure to any potential vapors or aerosols.[3][4]
Personal Handling:
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[3][6]
-
Wash hands thoroughly after handling.[3]
-
Keep the container tightly closed in a dry and well-ventilated place.[6][7]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).[3][5] | Prevents skin contact and absorption. |
| Eye and Face Protection | Tight-sealing safety goggles. A face shield is recommended if there is a risk of splashing.[3][6] | Protects eyes from contact with the chemical. |
| Body Protection | Laboratory coat. An apron may be used for additional protection.[5] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. In case of insufficient ventilation, wear suitable respiratory equipment.[8] | Minimizes inhalation of any potential aerosols or vapors. |
Spill and Exposure Procedures
In Case of a Spill:
-
Restrict access to the affected area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[3]
-
Collect the absorbed material into a sealed and labeled container for proper waste disposal.[3]
-
Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water.[5][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[5][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include any other information required by your institution.[4]
-
Disposal Route: Do not pour this compound waste down the drain.[3][4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3][4]
References
- 1. This compound, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. broadpharm.com [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
